(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Description
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Properties
IUPAC Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPYVWACGYQDJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238241 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22323-80-4 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a crucial chiral building block in modern organic synthesis. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its utility in key chemical transformations.
Core Physical and Chemical Properties
This compound, also known as (S)-(+)-Glyceraldehyde acetonide, is a colorless to pale yellow liquid at room temperature.[1][2] It is a chiral molecule widely employed as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[2]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | C₆H₁₀O₃ | ||
| Molecular Weight | 130.14 | g/mol | |
| Boiling Point | 139 | °C | at 1 atm |
| Density | 1.045 | g/mL | at 25 °C |
| Refractive Index | 1.454 | at 20 °C | |
| Optical Rotation | +53.8 | ° | at 22 °C (c=2 in chloroform) |
| Flash Point | 62 | °C | Closed Cup |
Experimental Protocols
The following sections detail the standardized methodologies for the determination of the key physical properties of this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid sample
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]
Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Liquid sample
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
-
The volume of the liquid is adjusted to the mark on the pycnometer, and any excess liquid is carefully removed from the outside.
-
The mass of the pycnometer filled with the liquid is determined.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to control the temperature of the prisms)
-
Light source (typically a sodium D-line source)
-
Dropper
-
Liquid sample
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
-
The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument's light source is switched on.
-
The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Optical Rotation Measurement (Polarimetry)
Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance. This property is crucial for chiral molecules.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length
-
Sodium D-line light source
-
Liquid sample and a suitable solvent (e.g., chloroform)
Procedure:
-
A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., 2 g in 100 mL of chloroform).
-
The polarimeter is calibrated by first measuring the optical rotation of the pure solvent (the blank).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Flash Point Determination (Closed-Cup Method)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The closed-cup method is commonly used as it provides a more conservative and safer estimate of the flash point.
Apparatus:
-
Pensky-Martens closed-cup tester or a similar apparatus
-
Thermometer
-
Ignition source (e.g., a small flame or an electric spark)
-
Liquid sample
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.
-
The lid is securely closed.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[1][3][4][5][6]
Applications in Synthesis
This compound is a key starting material in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.
Synthesis of Gemcitabine
A significant application of this chiral aldehyde is in the synthesis of Gemcitabine, a chemotherapy drug used to treat various cancers.[2] The synthesis involves a series of complex steps where the stereochemistry of the starting material is crucial for the final product's biological activity.
Caption: Logical workflow for the synthesis of Gemcitabine.
Wittig Reaction
The aldehyde functional group of this compound readily participates in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds.[7] This reaction allows for the conversion of the aldehyde into a variety of alkene-containing structures, further expanding its synthetic utility.
Caption: General scheme of the Wittig reaction.
References
- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a chiral building block derived from L-glyceraldehyde, is a versatile intermediate in asymmetric synthesis. Its unique structural features, combining a protected diol in a rigid dioxolane ring with a reactive aldehyde functionality, make it a valuable precursor for the synthesis of complex stereochemically defined molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties. Detailed experimental protocols for its synthesis and key transformations are presented, alongside its significant application in the synthesis of the anticancer drug Gemcitabine.
Chemical Structure and Stereochemistry
This compound, also known as L-Glyceraldehyde acetonide, possesses a five-membered dioxolane ring with two methyl groups at the C2 position and a carbaldehyde group at the C4 position. The stereochemistry at the C4 position is 'S' according to the Cahn-Ingold-Prelog priority rules, which is crucial for its application in stereoselective synthesis. The rigid dioxolane ring locks the conformation of the adjacent chiral center, influencing the facial selectivity of nucleophilic attacks on the aldehyde group.
Molecular Structure:
Caption: Chemical structure of this compound.
The stereochemistry of the molecule is pivotal. The "(S)" designation indicates the absolute configuration at the chiral center (C4). This defined stereochemistry is derived from its precursor, L-glyceraldehyde, and is maintained throughout its synthesis.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 22323-80-4 | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 139 °C (lit.) | |
| Density | 1.045 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.454 (lit.) | |
| Optical Rotation [α]22/D | -75.4° (c=8, benzene) |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.72 | d | 1H | Aldehyde proton (-CHO) |
| 4.38 | ddd | 1H | H at C4 |
| 4.08-4.21 | dd | 2H | H at C5 |
| 1.49, 1.43 | s | 6H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~202 | Aldehyde carbon (C=O) |
| ~110 | Quaternary carbon (C2) |
| ~77 | Methylene carbon (C5) |
| ~76 | Methine carbon (C4) |
| ~26, ~25 | Methyl carbons (-CH₃) |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2990-2850 | C-H stretch (alkane) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (aldehyde) |
| ~1380, ~1370 | C-H bend (gem-dimethyl) |
| ~1215, ~1160, ~1060 | C-O stretch (acetal) |
Synthesis
This compound is typically synthesized from L-mannitol, a readily available chiral pool starting material. The synthesis involves two key steps: the protection of the diol functionalities as an acetonide and the subsequent oxidative cleavage of the central C-C bond.
Synthetic Workflow:
References
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde synthesis from D-mannitol
An In-depth Technical Guide to the Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde from D-Mannitol
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chiral building block, from the readily available starting material, D-mannitol. This synthesis is a cornerstone in asymmetric synthesis, providing access to a versatile C3 synthon for the preparation of various complex molecules.
The synthetic route involves a two-step process: the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as isopropylidene acetals, followed by the oxidative cleavage of the central C3-C4 diol of the resulting 1,2:5,6-di-O-isopropylidene-D-mannitol.
Reaction Pathway
The overall transformation from D-mannitol to this compound is depicted below. The first step involves the formation of a bis-acetonide, which masks four of the six hydroxyl groups. The subsequent cleavage of the remaining vicinal diol yields two equivalents of the desired aldehyde.
Chiral Pool Starting Materials for Asymmetric Synthesis: An In-depth Technical Guide
Introduction
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. The spatial arrangement of atoms in a chiral drug can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Asymmetric synthesis, the process of selectively producing a single enantiomer of a chiral molecule, is therefore a cornerstone of modern drug discovery and development. Among the various strategies for achieving enantioselectivity, the chiral pool approach stands out as a powerful and efficient method. This technical guide provides a comprehensive overview of chiral pool starting materials, their application in asymmetric synthesis, and detailed methodologies for their use, tailored for researchers, scientists, and drug development professionals.
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds derived from natural sources.[1] These natural products, including amino acids, sugars, terpenes, and alkaloids, possess inherent chirality that can be harnessed as a starting point for the synthesis of complex chiral molecules.[2] By utilizing a starting material that already contains the desired stereocenters, the chiral pool strategy often circumvents the need for complex asymmetric induction steps, leading to more efficient and cost-effective synthetic routes.[3]
This guide will delve into the various classes of chiral pool starting materials, their advantages and limitations, and provide practical examples of their application in the synthesis of medicinally important compounds. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate the practical application of this powerful synthetic strategy.
Categories of Chiral Pool Starting Materials
The vast diversity of natural products provides a rich and varied source of chiral building blocks for organic synthesis. These can be broadly categorized as follows:
-
Amino Acids: The 20 proteinogenic amino acids, available in both L- and D-forms, are among the most versatile chiral pool starting materials. Their functional groups (amine and carboxylic acid) offer multiple points for chemical modification, and their inherent chirality provides a scaffold for the synthesis of a wide range of pharmaceuticals, including antiviral agents and peptide-based drugs.
-
Carbohydrates: Sugars such as glucose, fructose, and mannose are abundant and inexpensive sources of chirality. Their multiple stereocenters and functional groups make them ideal starting materials for the synthesis of complex natural products and drugs, including macrolides and glycosidase inhibitors.
-
Terpenes: This large and diverse class of naturally occurring hydrocarbons, found in essential oils of plants, includes compounds like limonene, pulegone, and camphor. Their cyclic and acyclic structures, often containing multiple stereocenters, have been extensively used in the synthesis of complex natural products and pharmaceutical agents.
-
Hydroxy Acids: Naturally occurring hydroxy acids, such as tartaric acid and lactic acid, are valuable chiral building blocks due to their bifunctional nature. They are frequently employed in the synthesis of a variety of chiral ligands, auxiliaries, and target molecules.
-
Alkaloids: These nitrogen-containing natural products, such as quinine and strychnine, possess complex and rigid polycyclic structures with multiple stereocenters. While often more complex to modify, they can serve as valuable starting points for the synthesis of novel drug candidates.
Applications in Drug Development: Selected Case Studies
The utility of the chiral pool approach in drug development is best illustrated through specific examples. The following sections provide a detailed look at the synthesis of several important pharmaceutical agents, starting from readily available chiral precursors.
Oseltamivir (Tamiflu®) from (-)-Shikimic Acid
Oseltamivir, marketed as Tamiflu®, is a potent antiviral drug used for the treatment of influenza A and B.[4] The commercial synthesis of oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from the seeds of the Chinese star anise (Illicium verum).[4] This synthesis is a classic example of the strategic use of a chiral pool starting material to efficiently construct a complex target molecule.
Synthetic Pathway for Oseltamivir from (-)-Shikimic Acid
References
Spectroscopic Profile of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-(+)-Glyceraldehyde acetonide. The information presented is curated for researchers, scientists, and professionals in drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.70 | d | 1.9 | 1H | Aldehyde CHO |
| 4.36 | m | - | 1H | H-4 |
| 4.12 | m | - | 2H | H-5 |
| 1.47 | s | - | 3H | Methyl (CH₃) |
| 1.40 | s | - | 3H | Methyl (CH₃) |
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 201.38 | Aldehyde C HO |
| 110.79 | C (CH₃)₂ |
| 79.49 | C -4 |
| 65.11 | C -5 |
| 25.84 | Methyl (C H₃) |
| 24.73 | Methyl (C H₃) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Principal Absorption Bands [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990, 2940 | Strong | C-H stretch (alkane) |
| 2890, 2820 | Medium | C-H stretch (aldehyde) |
| 1730 | Strong | C=O stretch (aldehyde) |
| 1375 | Medium | C-H bend (gem-dimethyl) |
| 1250, 1215 | Strong | C-O stretch (acetal) |
| 1150, 1070 | Strong | C-O stretch (acetal) |
| 840 | Medium | - |
Sample Preparation: Neat
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum [2][3]
| m/z | Relative Intensity (%) | Possible Fragment |
| 115 | ~50 | [M-CH₃]⁺ |
| 101 | ~10 | [M-CHO]⁺ |
| 73 | ~20 | [M-C₃H₅O]⁺ |
| 59 | ~100 | [C₃H₇O]⁺ |
| 43 | ~80 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Molecular Weight: 130.14 g/mol [2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
-
A standard one-pulse proton experiment is performed.
-
Key parameters include a 30° pulse angle and a recycle delay of 1-2 seconds.
-
The Free Induction Decay (FID) is acquired and Fourier transformed to obtain the spectrum.
-
The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A drop of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are gently pressed together to form a thin liquid film.
-
The "sandwich" is then placed in the sample holder of the spectrometer.
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample spectrum is then recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Introduction:
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The sample is introduced into the ion source, typically via a GC column for separation and purification.
Ionization and Analysis:
-
In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Stability and Storage of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a key chiral building block in the synthesis of various pharmaceutical compounds, requires careful handling and storage to maintain its chemical integrity and purity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and suggested protocols for stability assessment.
Summary of Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions. The following table summarizes the recommended conditions based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (-15°C to -20°C) | Minimizes degradation reactions and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde functional group. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. |
| Moisture | Keep dry | Avoids hydrolysis of the dioxolane ring. |
| Light | Protect from light | Prevents light-induced degradation. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 139 °C (lit.) |
| Density | 1.045 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.454 (lit.) |
| Optical Activity | [α]22/D +53.8°, c = 2 in chloroform |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust storage solutions and analytical methods. The primary routes of degradation for this compound are hydrolysis, oxidation, and racemization.
A Technical Guide to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde for Pharmaceutical Research and Development
An in-depth analysis of the commercial availability, synthesis, and applications of a key chiral building block.
Introduction
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-2,3-O-Isopropylidene-L-glyceraldehyde, is a versatile chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structural features, comprising a protected diol and a reactive aldehyde functional group on a stereodefined center, make it a valuable precursor for the asymmetric synthesis of complex molecules, including L-nucleoside analogues and other chiral pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and insights into its applications in the pharmaceutical industry.
Commercial Availability and Supplier Specifications
This compound (CAS No. 22323-80-4) is commercially available from a range of chemical suppliers. For researchers and drug development professionals, selecting a suitable supplier is a critical step that depends on factors such as purity, availability of technical data, packaging options, and cost. Below is a summary of key information from several suppliers.
| Supplier | Product Name | CAS No. | Purity | Additional Information |
| Neostar United (Changzhou) Industrial Co. | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 22323-80-4 | - | Boiling Point: 42-44 °C @ 13 Torr.[1] |
| HANGZHOU LEAP CHEM CO., LTD. | (S)-Glyceraldehyde acetonide | 22323-80-4 | 99.00% | - |
| Capot Chemical | This compound | 22323-80-4 | - | Provides MSDS, COA, and other technical documents. |
| Molport | (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | 43% - 95% | Available from multiple suppliers on the platform. |
| Chemsrc | This compound | 22323-80-4 | 97.0% | - |
Note: Purity and other specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific data before purchase.
Experimental Protocols: Synthesis of this compound
A reliable and detailed procedure for the synthesis of L-(S)-glyceraldehyde acetonide has been published in Organic Syntheses, a peer-reviewed source of detailed and checked experimental procedures. The synthesis starts from the readily available L-ascorbic acid.
Reaction Scheme:
L-Ascorbic Acid → 5,6-O-Isopropylidene-L-gulono-1,4-lactone → this compound
Detailed Methodology:
The following is a summary of the experimental protocol described by Hubschwerlen, Specklin, and Higelin.
Step 1: Preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone
This intermediate can be synthesized from L-ascorbic acid or purchased from commercial suppliers.
Step 2: Oxidative Cleavage to (S)-Glyceraldehyde Acetonide
-
A 500-mL, four-necked reaction flask is equipped with a mechanical stirrer, a pH electrode, a dropping funnel, and a thermometer.
-
The flask is charged with a solution of sodium (meta)periodate in water.
-
The pH of the solution is adjusted to 5.5.
-
Finely powdered 5,6-O-isopropylidene-L-gulono-1,4-lactone (0.2 mol) is added in one portion, and the temperature is maintained below 30°C.
-
The pH is maintained at 5.5 during the reaction by the addition of aqueous 15% sodium carbonate.
-
After stirring for 30 minutes at room temperature, the reaction mixture is saturated with sodium chloride and filtered.
-
The filtrate, an aqueous solution of the crude product, is then subjected to distillation under reduced pressure.
-
The distillate is collected in a receiver cooled with an ice-methanol bath to yield L-(S)-glyceraldehyde acetonide.
Purification:
The crude product is purified by distillation at 51–52°C under reduced pressure (400 mbar). It is important to note that (S)-Glyceraldehyde acetonide is an unstable liquid that can polymerize upon standing, even at low temperatures. It can be depolymerized by distillation before use.[2]
Physical and Spectroscopic Data:
-
Optical Rotation: [α]D20 −75.4° (benzene, c 8)[2]
-
¹H NMR (CDCl₃): δ 1.43 and 1.49 (2 s, 6 H), 4.08–4.21 (2 dd, 2 H), 4.38 (ddd, 1 H), 9.72 (d, 1 H)[2]
Applications in Drug Development
Chiral glyceraldehyde acetonides are crucial starting materials in the synthesis of enantiomerically pure pharmaceuticals.[2] While the (R)-enantiomer is widely known for its use in the synthesis of the anticancer drug gemcitabine, the (S)-enantiomer is a key precursor for the synthesis of L-nucleosides, which are a class of antiviral and anticancer agents.[3]
A notable application of (S)-glyceraldehyde acetonide is in the synthesis of the oxazolidinone antibiotic, Linezolid . A convenient synthetic route has been described that utilizes (S)-glyceraldehyde acetonide derived from L-ascorbic acid. The key steps involve reductive amination of an arylamine with the (S)-aldehyde, followed by hydrolysis and regioselective cyclization to form the core oxazolidinone structure of Linezolid.[4]
The general utility of this chiral building block also extends to the synthesis of various other complex molecules, including amino sugars and other bioactive natural product analogues.[5]
Visualizing Workflows and Relationships
To aid researchers in their strategic planning, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.
Conclusion
This compound is a commercially accessible and highly valuable chiral synthon for pharmaceutical research and development. Its primary utility lies in its role as a precursor to L-nucleoside analogues and other complex chiral molecules, such as the antibiotic Linezolid. The well-documented synthetic procedures, coupled with the availability from multiple commercial vendors, solidify its position as a key tool in the arsenal of medicinal chemists. Careful consideration of supplier specifications and adherence to established experimental protocols are paramount to successfully leveraging this versatile building block in the synthesis of novel therapeutic agents.
References
- 1. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 2. fishersci.ie [fishersci.ie]
- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Yielding Synthesis of Antiviral Drug Candidate - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Amino Sugars Using (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, is a versatile and commercially available chiral building block derived from L-serine.[1][2] Its utility in asymmetric synthesis stems from the presence of a stereochemically defined center and a reactive aldehyde functionality, making it an invaluable starting material for the synthesis of a wide array of complex chiral molecules, including amino sugars.[2][3] Amino sugars are fundamental components of numerous natural products, including antibiotics, and play crucial roles in various biological processes.[3] The stereocontrolled synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of amino sugar precursors using (S)-Garner's aldehyde, focusing on key carbon-carbon bond-forming reactions that establish the backbone of the target molecules.
Key Reaction: Nucleophilic Addition to (S)-Garner's Aldehyde
A primary strategy for elongating the carbon chain of (S)-Garner's aldehyde in a stereocontrolled manner is the nucleophilic addition to the aldehyde carbonyl group. The stereochemical outcome of this addition is often predictable, with the Felkin-Anh model typically rationalizing the preferential formation of the anti diastereomer.[2] The resulting secondary alcohol can then be further manipulated to construct the desired amino sugar.
Data Presentation: Diastereoselectivity of Nucleophilic Additions
The following table summarizes the yields and diastereomeric ratios for the addition of various carbon nucleophiles to (S)-Garner's aldehyde, providing a predictive framework for synthetic planning.
| Nucleophile/Reagent | Conditions | Product Ratio (anti:syn ) | Yield (%) | Reference |
| Vinylmagnesium bromide | THF, -78 °C | >95:5 | 85 | [2] |
| (Z)-1-Propenyllithium | THF, -78 °C | >95:5 | 78 | [2] |
| (E)-1-Propenyllithium | THF, -78 °C | 80:20 | 82 | [2] |
| Allylmagnesium bromide | Et₂O, -78 °C | 90:10 | 90 | [2] |
| Ethynylmagnesium bromide | THF, -78 °C | >95:5 | 88 | [2] |
| Lithium (trimethylsilyl)acetylide | THF, -78 °C | >95:5 | 92 | [2] |
| Phenylmagnesium bromide | THF, -78 °C | 60:40 | 95 | [2] |
| Phenylboronic acid / RhCl₃·3H₂O, imidazolium chloride, NaOMe | Dioxane/H₂O (4:1), 80 °C | >30:1 | 71 | [2] |
| (E)-1-Octenylboronic acid / RhCl₃·3H₂O, imidazolium chloride, NaOMe | Dioxane/H₂O (4:1), 55 °C | 4.6:1 | 78 | [2] |
Experimental Protocols
Protocol 1: Diastereoselective Vinyl-Addition to (S)-Garner's Aldehyde
This protocol describes the addition of a vinyl Grignard reagent to (S)-Garner's aldehyde to produce a key allylic alcohol intermediate for amino sugar synthesis.
Materials:
-
This compound ((S)-Garner's aldehyde)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with (S)-Garner's aldehyde (1.30 g, 10.0 mmol) and dissolved in anhydrous THF (40 mL).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: Vinylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired (anti)-allylic alcohol as a colorless oil. The yield is typically in the range of 80-85%.
Protocol 2: Wittig Olefination of an Aldehyde Intermediate
This protocol outlines a general procedure for the Wittig reaction, a common subsequent step to convert an aldehyde (derived from further oxidation of the alcohol from Protocol 1) into an alkene, a versatile intermediate for further transformations in amino sugar synthesis.
Materials:
-
Aldehyde intermediate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
Ylide Preparation: A dry 100 mL round-bottom flask under an inert atmosphere is charged with methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) and anhydrous THF (40 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of n-BuLi: n-Butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) is added dropwise to the stirred suspension. The mixture turns a characteristic deep yellow or orange color, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: A solution of the aldehyde intermediate (10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution (20 mL). The mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
Visualizations
Caption: Reaction pathway for amino sugar precursor synthesis.
Caption: General experimental workflow for amino sugar synthesis.
References
The Versatility of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde in Natural Product Synthesis: A Guide for Researchers
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde , commonly known as (S)-Garner's aldehyde , is a cornerstone chiral building block in modern organic synthesis. Derived from the readily available amino acid L-serine, this aldehyde provides a synthetically versatile platform for the stereocontrolled introduction of a protected α-amino alcohol moiety. Its utility is showcased in the total synthesis of numerous complex natural products, where it serves as a reliable precursor for constructing intricate stereochemical arrays. This document provides detailed application notes and experimental protocols for key transformations involving (S)-Garner's aldehyde in the synthesis of notable natural products, aimed at researchers, scientists, and professionals in drug development.
Application in the Total Synthesis of Pactamycin
Pactamycin, a potent antitumor antibiotic, features a dense arrangement of stereocenters on a cyclopentane core. The total syntheses of pactamycin by Hanessian and Johnson, while differing in their overall strategy, highlight the importance of chiral synthons to control the absolute stereochemistry of the final molecule. While not directly employing (S)-Garner's aldehyde in its commercially available form, intermediates with the same protected α-amino aldehyde functionality derived from L-threonine are utilized, demonstrating the applicability of the underlying chemical principles. The key transformations often involve stereoselective additions to the aldehyde or related ketone functionalities to set crucial stereocenters.
Application in the Total Synthesis of (-)-Statine
(-)-Statine, an unusual β-hydroxy-γ-amino acid, is a key component of the pepsin inhibitor pepstatin. The synthesis of statine and its analogues frequently employs (S)-Garner's aldehyde as a starting material to establish the correct stereochemistry at the C-3 and C-4 positions. A common strategy involves the diastereoselective addition of an organometallic reagent to the aldehyde, followed by further functional group manipulations.
Key Transformation: Diastereoselective Grignard Addition
A pivotal step in a synthesis of (-)-statine involves the diastereoselective addition of isobutylmagnesium chloride to (S)-Garner's aldehyde. This reaction typically proceeds with high facial selectivity, governed by the Felkin-Anh model, to produce the anti-diol as the major product after deprotection.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |
| (S)-Garner's aldehyde | Isobutylmagnesium chloride | Diethyl ether | -78 to 0 | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivative | >95:5 | ~85 |
Experimental Protocol: Diastereoselective Addition of Isobutylmagnesium Chloride to (S)-Garner's Aldehyde
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an inert atmosphere of argon.
-
A solution of isobutylmagnesium chloride (1.2 eq) in diethyl ether is added dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amino alcohol derivative.
Caption: Diastereoselective addition of a Grignard reagent to (S)-Garner's aldehyde.
Application in the Synthesis of (+)-Biotin Precursors
While a direct total synthesis of (+)-biotin starting from commercially available (S)-Garner's aldehyde is not a commonly reported route, the core principles of using a serine-derived aldehyde for chain extension are applicable. A key transformation in many syntheses of biotin precursors is the olefination of an aldehyde to establish the carbon framework of the valeric acid side chain. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, generally favoring the formation of the (E)-alkene.
Key Transformation: Horner-Wadsworth-Emmons Olefination
In a representative synthesis, a serine-derived aldehyde can undergo a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide to construct the unsaturated side chain of a biotin intermediate.
| Aldehyde | Phosphonate Ylide | Base | Solvent | Temperature (°C) | Product | (E:Z) Ratio | Yield (%) |
| Serine-derived aldehyde | Triethyl 4-phosphonocrotonate | NaH | THF | 0 to rt | (E)-α,β-unsaturated ester | >95:5 | ~90 |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, a solution of triethyl 4-phosphonocrotonate (1.1 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, during which time it becomes a clear solution.
-
A solution of the (S)-serine-derived aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.
Caption: Horner-Wadsworth-Emmons olefination for carbon chain extension.
Logical Workflow for Synthesis Planning
The application of (S)-Garner's aldehyde in a synthetic plan typically follows a logical progression. The aldehyde functionality serves as a handle for carbon-carbon bond formation, which is then followed by manipulation of the newly introduced functional groups and eventual deprotection of the amino and hydroxyl moieties.
Caption: General synthetic workflow utilizing (S)-Garner's aldehyde.
These examples underscore the strategic importance of this compound in the stereoselective synthesis of complex natural products. Its ability to serve as a reliable chiral precursor for the introduction of the α-amino alcohol motif, combined with the well-established reactivity of the aldehyde group, makes it an invaluable tool for synthetic chemists. The provided protocols offer a starting point for researchers to apply these powerful transformations in their own synthetic endeavors.
Application Notes and Protocols for the Wittig Reaction with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction is particularly valuable in drug development and the synthesis of complex chiral molecules due to its reliability and predictable stereochemical outcomes. This document provides detailed application notes and a protocol for the Wittig reaction using the chiral building block, (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-glyceraldehyde acetonide. This chiral aldehyde is a versatile starting material for the synthesis of a variety of bioactive molecules and natural products.[1] The stereochemistry of the resulting alkene is dependent on the nature of the Wittig reagent employed.
Stereochemical Control in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.
-
Non-stabilized Ylides : These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity. The reaction proceeds through a kinetically controlled pathway.
-
Stabilized Ylides : Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They typically favor the formation of (E)-alkenes through a thermodynamically controlled pathway.[2][3][4]
This predictable stereoselectivity makes the Wittig reaction a valuable tool for accessing either the (E) or (Z) isomer of a desired alkene by selecting the appropriate ylide.
Experimental Data
The following table summarizes representative quantitative data for the Wittig reaction with this compound.
| Wittig Reagent Precursor | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium bromide | n-BuLi | THF | (R)-4-(prop-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane | 80 | Not Specified | [5] |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | (R)-4-allyl-2,2-dimethyl-1,3-dioxolane | >95 | N/A | Generic Example |
| (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | CH₂Cl₂ | Ethyl (R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | High | Predominantly E | [6] |
Experimental Workflow
The general workflow for the Wittig reaction with this compound involves the preparation of the phosphonium salt, generation of the ylide, the Wittig reaction itself, and subsequent purification of the alkene product.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of (R)-4-(prop-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane using a non-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium bromide
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Ylide Generation:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO) as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure alkene. TPPO is more polar and will elute later.
-
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the reactants and the formation of the key intermediate and final products in the Wittig reaction.
Safety Precautions
-
The Wittig reaction, especially with non-stabilized ylides, should be carried out under an inert atmosphere (nitrogen or argon) as the ylides and the n-BuLi used to generate them are air and moisture sensitive.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care by trained personnel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Wittig reaction with this compound for the stereoselective synthesis of valuable chiral alkenes.
References
- 1. Page loading... [guidechem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Aldol Condensation Reactions Involving (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of complex molecular architectures. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-(+)-glyceraldehyde acetonide, is a valuable chiral building block derived from L-ascorbic acid. Its inherent stereochemistry makes it a crucial starting material in the asymmetric synthesis of various biologically active molecules, including pharmaceuticals and natural products. The aldehyde functionality readily participates in aldol reactions, and the chiral dioxolane ring influences the stereochemical outcome of these transformations, enabling the synthesis of products with high diastereoselectivity. These reactions are fundamental in drug development for generating chiral synthons with precisely controlled stereocenters.
Applications in Organic Synthesis and Drug Development
Aldol adducts derived from this compound are versatile intermediates with broad applications:
-
Polyketide Synthesis: The β-hydroxy ketone motif generated is a common structural unit in polyketide natural products, many of which exhibit potent antibiotic, antifungal, and anticancer activities.
-
Carbohydrate Chemistry: The protected diol functionality allows for the stereocontrolled synthesis of modified sugars and carbohydrate-based therapeutics.
-
Asymmetric Synthesis: The chirality of the starting aldehyde directs the formation of new stereocenters, providing access to enantiomerically enriched compounds, a critical requirement in modern drug design. The stereochemical outcome can be further controlled by the choice of enolate and reaction conditions.
-
Fragment-Based Drug Discovery: The modular nature of the aldol reaction allows for the combination of different molecular fragments, facilitating the generation of diverse compound libraries for screening.
Stereochemical Control in Aldol Reactions
The diastereoselectivity of aldol reactions involving this compound is governed by several factors, including the geometry of the enolate (E or Z), the metal counterion, and the presence of chelating groups. The inherent chirality of the aldehyde leads to facial bias in the approach of the nucleophilic enolate.
Several models can be used to predict the stereochemical outcome:
-
Zimmerman-Traxler Model: This model proposes a six-membered, chair-like transition state for the reaction of a metal enolate with an aldehyde.[1] The geometry of the enolate is a key determinant of the syn or anti configuration of the aldol adduct.[1] Generally, (Z)-enolates favor the formation of syn products, while (E)-enolates lead to anti products.
-
Felkin-Anh and Cram's Chelate Models: These models predict the diastereoselectivity based on the steric and electronic properties of the substituents on the chiral aldehyde. In the absence of a chelating group, the Felkin-Anh model is often applied. However, the oxygen atoms of the dioxolane ring can participate in chelation with the metal cation of the enolate, leading to a rigid transition state and potentially different stereochemical outcomes, as predicted by the Cram's chelate model.
Data Presentation: Diastereoselectivity in Aldol Reactions
The following table summarizes quantitative data on the diastereoselectivity of aldol reactions involving glyceraldehyde acetonide and various ketone enolates.
| Aldehyde | Ketone/Enolate Source | Conditions | Diastereomeric Ratio (syn:anti or erythro:threo) | Reference |
| (R/S)-Glyceraldehyde Acetonide | Ketone 5 (structure not specified) | Not specified | With (R)-aldehyde: 1:1 (erythro) | [2] |
| (R/S)-Glyceraldehyde Acetonide | Ketone 5 (structure not specified) | Not specified | With (S)-aldehyde: 7:1 (erythro) | [2] |
| (R/S)-Glyceraldehyde Acetonide | Ketone 6 (structure not specified) | Not specified | With (R)-aldehyde: 2:1 (erythro) | [2] |
| (R/S)-Glyceraldehyde Acetonide | Ketone 6 (structure not specified) | Not specified | With (S)-aldehyde: >30:1 (erythro) | [2] |
Experimental Protocols
The following are general protocols for performing aldol condensation reactions with this compound. Optimization may be required for specific substrates and desired outcomes.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone
Objective: To synthesize the β-hydroxy ketone adduct via a base-catalyzed aldol reaction.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (to a concentration of approximately 0.5 M).
-
Add acetone (1.5 - 3.0 eq) to the solution and stir at room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 - 0.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl until it is slightly acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Protocol 2: Diastereoselective Aldol Addition of a Lithium Enolate
Objective: To achieve a diastereoselective synthesis of the corresponding β-hydroxy ketone using a pre-formed lithium enolate.
Materials:
-
This compound
-
Ketone (e.g., 2-pentanone, propiophenone)
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ketone (1.1 eq) to the cooled THF.
-
Add LDA solution (1.05 eq) dropwise to the ketone solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Caption: General workflow for a base-catalyzed aldol condensation.
References
Application Notes: Synthesis of Chiral Aziridines from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Introduction
Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis.[1][2] Their importance is underscored by their presence in the core structure of numerous biologically active compounds, including natural products and pharmaceuticals like Mitomycin C, a potent anti-tumor agent.[3][4] The inherent ring strain of aziridines facilitates regio- and stereoselective ring-opening reactions, providing access to a wide array of chiral amines, amino acids, and other complex nitrogenous molecules.[4][5]
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Glyceraldehyde acetonide, is a readily available and cost-effective chiral building block derived from the chiral pool.[6] Its fixed stereocenter makes it an excellent starting material for stereocontrolled syntheses. This document outlines a general and efficient protocol for the synthesis of chiral aziridines from this aldehyde. The typical synthetic route involves a two-step sequence: the formation of a chiral N-substituted imine, followed by a diastereoselective aziridination reaction.
General Synthetic Strategy
The primary strategy involves the condensation of this compound with a primary amine to form the corresponding chiral imine. This intermediate is then subjected to an aziridination reaction. A common and effective method for this transformation is the aza-Darzens reaction or related carbene-transfer reactions, often catalyzed by a Lewis acid or a transition metal complex.[7][8] The stereochemistry of the starting aldehyde influences the facial selectivity of the nucleophilic attack on the imine, leading to the formation of the aziridine with potentially high diastereoselectivity.
Experimental Data
The diastereoselectivity and yield of the aziridination step are highly dependent on the reaction conditions, including the choice of the N-substituent on the imine, the carbene precursor, and the catalyst. The following table summarizes representative data for the synthesis of cis-aziridines from imines derived from this compound.
Table 1: Representative Data for the Diastereoselective Aziridination
| Entry | N-Substituent (R) | Diazo Reagent | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzhydryl (CHPh₂) | Ethyl Diazoacetate | Bi(OTf)₃ | [bmim]PF₆ | ~85-95 | >95:5 |
| 2 | Benzyl (Bn) | Ethyl Diazoacetate | Sc(OTf)₃ | CH₂Cl₂ | ~80-90 | >90:10 |
| 3 | p-Toluenesulfonyl (Ts) | Ethyl Diazoacetate | BF₃·OEt₂ | Toluene | ~70-85 | >98:2 |
| 4 | Benzhydryl (CHPh₂) | Trimethylsilyldiazomethane | Sc(OTf)₃ | CH₂Cl₂ | ~75-85 | >95:5 |
Note: Data are representative examples based on typical outcomes for catalyzed aziridination of similar chiral imines.[8][9] Actual results may vary based on specific experimental conditions.
Visualized Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical progression of the key aziridination step.
Caption: General workflow for the synthesis of chiral aziridines.
Caption: Logical progression of the key catalytic aziridination reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzhydryl Imine from this compound
This protocol describes the formation of the chiral imine intermediate.
Materials and Equipment:
-
This compound
-
Aminodiphenylmethane (Benzhydrylamine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Standard glassware for filtration and solvent removal
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add aminodiphenylmethane (1.05 eq) to the solution at room temperature.
-
Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude imine is typically obtained as an oil or solid and is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Aziridination
This protocol details the diastereoselective formation of the chiral aziridine.
Materials and Equipment:
-
Chiral imine from Protocol 1
-
Ethyl diazoacetate (EDA)
-
Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Syringe pump (optional, for slow addition)
-
Standard glassware for workup and purification (separatory funnel, chromatography column)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral imine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M).
-
Add the Lewis acid catalyst, Bi(OTf)₃ (5-10 mol%), to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 1-2 hours. A syringe pump is recommended for controlled addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure chiral aziridine. The diastereoselectivity can be determined by ¹H NMR analysis of the purified product.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aziridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-glyceraldehyde acetonide, is a versatile and highly valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its rigid dioxolane ring provides stereochemical control, making it an ideal starting material for the asymmetric synthesis of various bioactive molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.
The aldehyde functionality allows for a wide range of chemical transformations, including carbon-carbon bond formation through reactions like the Wittig and Horner-Wadsworth-Emmons reactions, as well as nucleophilic additions. This versatility enables the construction of complex chiral backbones essential for the biological activity of many drugs.
A prominent application of this compound is in the synthesis of the fluorine-containing sugar moiety of Gemcitabine , a potent anticancer agent. The synthesis involves a key Reformatsky reaction to introduce the difluoroacetate unit, followed by a series of transformations to construct the desired 2-deoxy-2,2-difluoro-D-erythro-pentofuranose ring. This chiral starting material is instrumental in establishing the correct stereochemistry of the sugar portion of Gemcitabine, which is crucial for its mechanism of action.
Furthermore, this aldehyde serves as a precursor in the synthesis of intermediates for other antiviral nucleoside analogues, such as Sofosbuvir , a cornerstone in the treatment of Hepatitis C. The inherent chirality of this compound is leveraged to build the stereochemically defined ribose-like core of these drugs.
The application of this chiral aldehyde extends to the synthesis of various other complex molecules where stereochemical purity is paramount. Its stability and reactivity make it a preferred choice in multi-step syntheses within the pharmaceutical industry.
Key Synthetic Transformations and Applications
| Pharmaceutical Intermediate/Drug | Key Reaction Type | Application of this compound |
| Gemcitabine Intermediate | Reformatsky Reaction | Serves as the chiral template for the stereoselective synthesis of the 2-deoxy-2,2-difluoro-D-erythro-pentofuranose sugar moiety. |
| Sofosbuvir Intermediate | Nucleophilic Addition/Various | Used as a chiral pool starting material to construct the modified ribofuranose core of the nucleoside analogue. |
| Generic α,β-Unsaturated Esters | Horner-Wadsworth-Emmons | Acts as the electrophile for the stereoselective formation of a carbon-carbon double bond, creating versatile intermediates for various drug syntheses. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3R)-2,2-difluoro-3-hydroxy-4,5-O-(1-methylethylidene)pentanoate (Key Intermediate for Gemcitabine)
This protocol describes the initial key step in the synthesis of the difluorinated sugar moiety of Gemcitabine, starting from this compound via a Reformatsky reaction.
Materials:
-
This compound
-
Ethyl bromodifluoroacetate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a freshly activated suspension of zinc powder (1.5 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A solution of this compound (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered to remove unreacted zinc, and the filtrate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product, a mixture of diastereomers (typically with the desired anti isomer as the major product), is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield of desired anti-isomer | 60-70% |
| Diastereomeric ratio (anti:syn) | ~3:1 to 4:1 |
| Reaction Temperature | Reflux (~66 °C in THF) |
| Reaction Time | 3-4 hours |
Protocol 2: Synthesis of Ethyl (2E,4S)-4,5-dihydroxy-4,5-O-(1-methylethylidene)pent-2-enoate (Generic α,β-Unsaturated Ester Intermediate)
This protocol describes a general Horner-Wadsworth-Emmons reaction to synthesize an α,β-unsaturated ester, a common pharmaceutical intermediate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the suspension, and the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure (E)-α,β-unsaturated ester.
Quantitative Data:
| Parameter | Value |
| Yield of (E)-isomer | 85-95% |
| Stereoselectivity (E:Z ratio) | >95:5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
Visualizations
Application Notes and Protocols for the Enantioselective Synthesis of L-Nucleosides Utilizing (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Nucleosides, the enantiomers of naturally occurring D-nucleosides, are a class of compounds with significant therapeutic potential, exhibiting antiviral and anticancer activities. Their unnatural stereochemistry often confers resistance to degradation by cellular enzymes, leading to improved pharmacokinetic profiles. A key starting material for the enantioselective synthesis of L-nucleosides is (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde. This chiral building block, derived from L-serine, provides a versatile platform for the construction of the L-ribose sugar moiety with high stereocontrol.
This document provides detailed application notes and experimental protocols for the multi-step synthesis of L-nucleosides, commencing with (S)-Garner's aldehyde. The synthesis involves a stereoselective carbon chain elongation, formation of the L-ribofuranose ring, and subsequent glycosylation with a nucleobase.
Synthetic Strategy Overview
The overall synthetic strategy for the enantioselective synthesis of L-nucleosides from (S)-Garner's aldehyde can be outlined in three main stages:
-
Synthesis of (S)-Garner's Aldehyde: Preparation of the chiral starting material from L-serine.
-
Synthesis of a Protected L-Ribofuranose Derivative: Stereoselective carbon chain elongation of Garner's aldehyde, followed by a series of transformations to construct the furanose ring with the desired L-configuration.
-
Glycosylation and Deprotection: Coupling of the protected L-ribofuranose with a silylated nucleobase via the Vorbrüggen glycosylation reaction, followed by the removal of protecting groups to yield the final L-nucleoside.
Figure 1: Overall workflow for the synthesis of L-nucleosides.
Experimental Protocols and Data
Stage 1: Synthesis of this compound ((S)-Garner's Aldehyde)
(S)-Garner's aldehyde is prepared from L-serine in a multi-step process involving protection of the amino and carboxyl groups, followed by reduction. Several procedures have been reported, with variations in protecting groups and reaction conditions.[1][2]
Protocol 1: Synthesis via L-Serine Methyl Ester [2]
-
Esterification: L-serine is converted to its methyl ester hydrochloride by reaction with acetyl chloride in methanol.
-
N-protection: The amino group of the serine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
Acetonide Formation: The hydroxyl and amino groups are protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).
-
Reduction: The methyl ester is reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
Table 1: Quantitative Data for the Synthesis of (S)-Garner's Aldehyde
| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1-3 | N-Boc-(S)-serine methyl ester acetonide | 1. AcCl, MeOH; 2. (Boc)₂O, Et₃N; 3. 2,2-dimethoxypropane, BF₃·Et₂O | 80-85 (overall) | >99 | [2] |
| 4 | (S)-Garner's aldehyde | DIBAL-H, Toluene, -78 °C | 82-84 | 97 | [2] |
Stage 2: Synthesis of a Protected L-Ribofuranose Derivative
This stage involves the elongation of the carbon chain of (S)-Garner's aldehyde and subsequent transformations to form the L-ribofuranose ring. A common strategy involves a Wittig reaction followed by ozonolysis and reduction.
Protocol 2: Synthesis of a Protected L-Lyxofuranose Intermediate
Note: L-lyxofuranose can be converted to L-ribofuranose through inversion of the C2 hydroxyl group.
-
Wittig Reaction: (S)-Garner's aldehyde is reacted with a suitable phosphorus ylide (e.g., methoxymethylenetriphenylphosphorane) to extend the carbon chain by one unit.
-
Hydrolysis of the Enol Ether: The resulting enol ether is hydrolyzed under acidic conditions to yield an α,β-unsaturated aldehyde.
-
Reduction of the Aldehyde: The aldehyde is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Dihydroxylation: The double bond is dihydroxylated using osmium tetroxide (OsO₄) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce two new hydroxyl groups. This step is often diastereoselective.
-
Protection and Cyclization: The resulting acyclic pentitol is then selectively protected and cyclized to form the furanose ring.
Table 2: Representative Yields for L-Sugar Synthesis Steps
| Step | Transformation | Typical Yield (%) |
| 1 | Wittig Reaction | 70-85 |
| 2 | Enol Ether Hydrolysis | 85-95 |
| 3 | Aldehyde Reduction | 90-98 |
| 4 | Dihydroxylation | 75-90 |
| 5 | Cyclization/Protection | 60-80 |
Stage 3: Glycosylation and Deprotection to Yield L-Nucleosides
The final stage involves the coupling of the protected L-ribofuranose with a nucleobase using the Vorbrüggen glycosylation method, followed by deprotection.
Protocol 3: Vorbrüggen Glycosylation
-
Silylation of Nucleobase: The nucleobase (e.g., thymine, adenine) is silylated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) to increase its nucleophilicity and solubility.
-
Glycosylation Reaction: The protected L-ribofuranose (typically as its 1-O-acetate or 1-O-p-nitrobenzoate derivative) is reacted with the silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄). The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile or dichloroethane.
-
Deprotection: The protecting groups on the sugar and the nucleobase are removed under appropriate conditions. For example, acetyl groups can be removed with ammonia in methanol, and silyl groups with a fluoride source like tetrabutylammonium fluoride (TBAF).
Figure 2: Workflow of the Vorbrüggen glycosylation reaction.
Table 3: Quantitative Data for Vorbrüggen Glycosylation of L-Ribofuranose Derivatives
| Nucleobase | Lewis Acid | Solvent | Yield (%) | β:α Ratio | Reference |
| Thymine | TMSOTf | Acetonitrile | 75-85 | >10:1 | [General procedure] |
| N⁶-Benzoyladenine | SnCl₄ | Dichloroethane | 60-70 | >10:1 | [General procedure] |
| Uracil | TMSOTf | Acetonitrile | 80-90 | >15:1 | [General procedure] |
Conclusion
The enantioselective synthesis of L-nucleosides from (S)-Garner's aldehyde is a robust and versatile strategy. The key to success lies in the careful control of stereochemistry during the carbon chain elongation and furanose ring formation steps. The Vorbrüggen glycosylation provides a reliable method for the final coupling with various nucleobases, predominantly affording the desired β-anomer. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the synthesis of these promising therapeutic agents. Further optimization of reaction conditions for each specific L-nucleoside target may be required to maximize yields and stereoselectivity.
References
Application Notes and Protocols: Hosomi-Sakurai Reaction of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective Hosomi-Sakurai reaction of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a key chiral building block in organic synthesis. The reaction facilitates the formation of a carbon-carbon bond at the aldehyde carbon, leading to the synthesis of valuable homoallylic alcohols with the creation of a new stereocenter. The stereochemical outcome of this reaction is highly dependent on the choice of Lewis acid, which dictates the operative stereochemical model: chelation control leading to the syn diastereomer or non-chelation (Felkin-Anh) control favoring the anti diastereomer.
Reaction Principle and Stereochemical Control
The Hosomi-Sakurai reaction is the Lewis acid-promoted allylation of an electrophile, in this case, this compound, with an allyl nucleophile, typically allyltrimethylsilane.[1][2][3] The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more susceptible to nucleophilic attack by the allyltrimethylsilane.[4] The stereoselectivity of the addition to the chiral aldehyde is governed by the nature of the Lewis acid.
Chelation Control: Lewis acids capable of bidentate coordination, such as TiCl₄, SnCl₄, and MgBr₂, can chelate to both the carbonyl oxygen and the ether oxygen of the dioxolane ring. This locks the conformation of the aldehyde, forcing the allyl nucleophile to attack from the less sterically hindered face, leading predominantly to the syn diastereomer.
Non-Chelation (Felkin-Anh) Control: In contrast, Lewis acids that favor monodentate coordination, such as BF₃·OEt₂, do not form a rigid chelate. In this scenario, the reaction follows the Felkin-Anh model, where the largest substituent on the alpha-carbon orients itself anti to the incoming nucleophile to minimize steric interactions. This results in the preferential formation of the anti diastereomer.
Quantitative Data Summary
The diastereoselectivity of the Hosomi-Sakurai reaction of this compound is highly influenced by the Lewis acid employed. The following table summarizes typical results obtained under different conditions:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | ~85-95 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | ~90:10 | ~80-90 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | <10:90 | ~75-85 |
| 4 | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | ~85:15 | ~70-80 |
Note: The yields and diastereomeric ratios are approximate and can vary based on the specific reaction scale, purity of reagents, and precise reaction conditions.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use to exclude moisture.
-
This compound should be freshly distilled or purified before use to remove any acidic impurities.
-
Lewis acids are corrosive and moisture-sensitive; handle them with appropriate care in a fume hood.
Protocol for syn-Selective Allylation (Chelation Control)
This protocol is optimized for the synthesis of the syn diastereomer using titanium tetrachloride (TiCl₄).
Materials:
-
This compound
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes at -78 °C.
-
Add allyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired syn-homoallylic alcohol.
Protocol for anti-Selective Allylation (Non-Chelation Control)
This protocol is designed for the synthesis of the anti diastereomer using boron trifluoride diethyl etherate (BF₃·OEt₂).
Materials:
-
This compound
-
Allyltrimethylsilane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add allyltrimethylsilane (1.2 eq) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired anti-homoallylic alcohol.
Visualizations
Signaling Pathway: Stereochemical Control in Hosomi-Sakurai Reaction
Caption: Stereochemical pathways in the Hosomi-Sakurai reaction of the chiral aldehyde.
Experimental Workflow: General Hosomi-Sakurai Protocol
Caption: A generalized workflow for the Hosomi-Sakurai allylation reaction.
References
- 1. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and diastereodivergent dual catalysis: α-allylation of branched aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Protecting Group Strategies for (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-glyceraldehyde acetonide, is a versatile chiral building block in organic synthesis. Its utility stems from the presence of a stereocenter and a reactive aldehyde functionality. The inherent 1,2-diol is protected as a stable acetonide. However, multi-step syntheses often require the selective protection of the aldehyde group to allow for transformations on other parts of the molecule. These application notes provide detailed protocols for the protection and deprotection of the aldehyde functionality, ensuring the integrity of the existing chiral center and the acetonide protecting group.
Introduction to Protecting Group Strategies
The aldehyde in this compound is highly reactive towards nucleophiles and both acidic and basic conditions can affect its stability. Protecting the aldehyde allows for a broader range of chemical transformations on derivatives of this starting material. The choice of protecting group is critical and should be orthogonal to the existing acetonide group, meaning it can be removed under conditions that do not cleave the acetonide.
The most common strategies for protecting aldehydes are the formation of acetals, thioacetals (such as dithianes), and silyl ethers (after reduction of the aldehyde). Dithianes are particularly useful as they are stable to a wide range of reaction conditions and can be deprotected effectively.
Key Protecting Group Strategies
Herein, we detail the protocol for the protection of the aldehyde as a 1,3-dithiane, a common and robust protecting group. We also provide protocols for the subsequent deprotection.
Dithiane Formation: Protection of the Aldehyde
The reaction of this compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst provides the corresponding dithiane. This protected form is stable to a wide range of nucleophiles and reaction conditions.
Experimental Protocol: Dithiane Protection
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (1.1 eq).
-
Slowly add boron trifluoride diethyl etherate (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dithiane-protected product.
Deprotection of the Dithiane
The dithiane protecting group can be removed under oxidative conditions to regenerate the aldehyde. A common method involves the use of bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS).
Experimental Protocol: Dithiane Deprotection
Materials:
-
Dithiane-protected this compound
-
Bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS)
-
Aqueous acetonitrile or acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA, 1.2 eq) or N-bromosuccinimide (NBS, 2.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected aldehyde.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the protection and deprotection strategies. Note that yields are highly dependent on reaction scale and purification efficiency.
| Reaction Step | Protecting Group | Reagents | Typical Reaction Time | Typical Yield |
| Protection | 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | 2-4 hours | 85-95% |
| Deprotection | 1,3-Dithiane | PIFA or NBS | 1-2 hours | 70-85% |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protecting group strategy.
Caption: General workflow for the protection, modification, and deprotection of this compound.
Caption: Logical relationship of the orthogonal protecting group strategy.
Conclusion
The selective protection of the aldehyde in this compound is a crucial step in many complex syntheses. The use of a dithiane protecting group offers a robust and high-yielding method to mask the aldehyde's reactivity. The protocols provided here offer a reliable foundation for researchers in the field of organic synthesis and drug development. Careful monitoring of reaction conditions and appropriate purification techniques are essential for achieving optimal results.
Scale-Up Synthesis of Chiral Building Blocks from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, is a versatile and highly valuable chiral building block in asymmetric synthesis.[1][2] Its rigid dioxolane ring provides excellent stereocontrol in nucleophilic additions to the aldehyde, making it a cornerstone for the synthesis of a wide array of enantiopure compounds, including amino alcohols, diols, and other complex chiral molecules that are pivotal in drug discovery and development.[1][2][3] This document provides detailed application notes and scalable experimental protocols for the synthesis of chiral building blocks from (S)-Garner's aldehyde, focusing on Grignard and Wittig reactions.
Application Notes
(S)-Garner's aldehyde serves as a crucial starting material for the stereoselective synthesis of diverse chiral synthons. The inherent chirality of the molecule, derived from L-serine, directs the stereochemical outcome of reactions at the aldehyde functionality.[2] This stereocontrol is primarily governed by the Felkin-Anh model, where the nucleophile preferentially attacks the carbonyl group from the sterically least hindered face, leading to high diastereoselectivity.[2]
Key applications in drug development include the synthesis of:
-
Chiral Amino Alcohols: These are fundamental components of many pharmaceuticals, including antivirals and enzyme inhibitors.[4][5]
-
Chiral Diols and Polyols: Important for the synthesis of natural products and carbohydrate-based drugs.
-
Unnatural Amino Acids: Crucial for the development of peptidomimetics and other modified peptides with enhanced therapeutic properties.
A critical consideration in all transformations involving Garner's aldehyde is the potential for epimerization at the C4 position, especially under basic conditions.[1] Careful control of reaction conditions, such as temperature and the choice of base, is essential to maintain the enantiomeric purity of the products.[1]
Experimental Protocols
Scale-Up Synthesis of this compound ((S)-Garner's Aldehyde)
This protocol is adapted from a reliable, multi-step synthesis starting from L-serine, suitable for large-scale production.[2]
Workflow for the Synthesis of (S)-Garner's Aldehyde
Caption: Workflow for the four-step synthesis of (S)-Garner's aldehyde from L-serine.
Methodology:
-
Step 1: Esterification of L-Serine. To a suspension of L-serine (1.0 mol) in methanol (1.5 L) at 0 °C, acetyl chloride (1.2 mol) is added dropwise. The mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure to yield crude serine methyl ester hydrochloride.
-
Step 2: N-Boc Protection. The crude serine methyl ester hydrochloride is suspended in dichloromethane (2.0 L). Triethylamine (2.5 mol) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 mol) in dichloromethane (500 mL) at 0 °C. The reaction is stirred overnight at room temperature. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give N-Boc-serine methyl ester.
-
Step 3: Acetonide Formation. The N-Boc-serine methyl ester is dissolved in 2,2-dimethoxypropane (1.5 L). Boron trifluoride etherate (BF₃·Et₂O, 0.1 mol) is added dropwise at room temperature. The reaction is stirred for 6 hours. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Step 4: Reduction to Aldehyde. The fully protected serine ester is dissolved in anhydrous toluene (2.0 L) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M, 1.1 mol) is added dropwise, maintaining the temperature below -75 °C. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered through Celite. The filtrate is concentrated, and the crude aldehyde is purified by vacuum distillation.
Quantitative Data for (S)-Garner's Aldehyde Synthesis
| Step | Product | Yield (%) | Purity (ee%) |
| Esterification | Serine Methyl Ester HCl | >95 | - |
| N-Boc Protection | N-Boc-Serine Methyl Ester | 95-99 | - |
| Acetonide Formation | Fully Protected Serine Ester | 86 | - |
| Reduction | (S)-Garner's Aldehyde | 82-84 | >97 |
| Overall | (S)-Garner's Aldehyde | 66-71 | >97 |
Diastereoselective Grignard Reaction: Synthesis of Chiral Secondary Alcohols
The addition of Grignard reagents to (S)-Garner's aldehyde proceeds with high diastereoselectivity to afford chiral secondary alcohols.[2]
General Workflow for Grignard Reaction
Caption: General workflow for the diastereoselective Grignard reaction with (S)-Garner's aldehyde.
Generalized Protocol:
-
A solution of (S)-Garner's aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2-1.5 equiv) in THF or diethyl ether is added dropwise to the aldehyde solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
Quantitative Data for Grignard Reactions with (S)-Garner's Aldehyde
| Grignard Reagent (R-MgX) | Product Diastereomeric Ratio (anti:syn) | Yield (%) |
| Vinylmagnesium bromide | 3:1 | ~70-80 |
| Phenylmagnesium bromide | >30:1 | 71 |
| 1-Octenylmagnesium bromide | 4.6:1 | 78 |
Note: The 'anti' isomer is typically the major product, consistent with the Felkin-Anh model.[2]
Wittig Reaction: Synthesis of Chiral Alkenes
The Wittig reaction of (S)-Garner's aldehyde with phosphorus ylides provides a reliable method for the synthesis of chiral alkenes with good control over the geometry of the double bond.[1] Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.
General Workflow for Wittig Reaction
Caption: General workflow for the Wittig reaction with (S)-Garner's aldehyde.
Generalized Protocol:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 equiv) in anhydrous THF at 0 °C (or -78 °C for non-stabilized ylides) under an inert atmosphere, a strong base (e.g., n-butyllithium, sodium hydride, 1.05 equiv) is added. The mixture is stirred for 30-60 minutes to form the phosphorus ylide.
-
Wittig Reaction: A solution of (S)-Garner's aldehyde (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at the same temperature.
-
The reaction mixture is stirred for 2-12 hours, allowing it to slowly warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to separate the chiral alkene from the triphenylphosphine oxide byproduct.
Quantitative Data for Wittig Reactions with (S)-Garner's Aldehyde
| Phosphonium Ylide | Product (E/Z) Ratio | Yield (%) |
| (Carbethoxymethylene)triphenylphosphorane (stabilized) | Predominantly E | ~80-90 |
| (Methylidene)triphenylphosphorane (non-stabilized) | Predominantly Z | ~70-85 |
| Benzyltriphenylphosphonium chloride (non-stabilized) | Predominantly Z | ~75-90 |
Conclusion
(S)-Garner's aldehyde remains an indispensable tool for the asymmetric synthesis of complex chiral molecules. The protocols outlined in this document provide a foundation for the scale-up synthesis of valuable chiral building blocks. By carefully controlling reaction conditions, researchers can achieve high yields and excellent diastereoselectivities, paving the way for the efficient development of novel therapeutics. The versatility of Garner's aldehyde in C-C bond-forming reactions ensures its continued prominence in the field of medicinal chemistry and drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Troubleshooting & Optimization
Low yield in Wittig reaction with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Technical Support Center: Wittig Reaction Troubleshooting
This technical support guide addresses common issues encountered during the Wittig reaction with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a frequently used chiral building block in pharmaceutical and chemical synthesis. The following resources are designed to help researchers, scientists, and drug development professionals troubleshoot low yields and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Wittig reaction with this compound. What are the common causes?
A1: Low yields in Wittig reactions involving this substrate can stem from several factors:
-
Ylide Instability: Non-stabilized or semi-stabilized ylides can be unstable and may decompose before reacting with the aldehyde. It is often beneficial to generate the ylide in the presence of the aldehyde.
-
Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for generating non-stabilized ylides from their phosphonium salts. The freshness and quality of the base are also important; for instance, potassium tert-butoxide (KOtBu) that is not fresh can lead to poor results.
-
Aldehyde Lability: Aldehydes, in general, can be prone to oxidation, polymerization, or decomposition, which can be a limiting factor in the Wittig reaction.[1]
-
Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can become a problem with more substituted ylides, potentially slowing down the reaction and reducing the yield.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions, followed by gradual warming after the addition of the aldehyde.
-
Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This compound can sometimes be difficult to separate from the desired alkene, leading to purification challenges and apparent low yields of the isolated product.
Q2: What is the difference between a stabilized and a non-stabilized Wittig reagent, and which one should I use?
A2: The stability of the Wittig reagent (ylide) is determined by the substituents on the carbanionic carbon.
-
Stabilized ylides have an electron-withdrawing group (e.g., ester, ketone, nitrile) attached to the negatively charged carbon. This delocalizes the negative charge, making the ylide more stable and less reactive.[2] They are often commercially available and easier to handle. Stabilized ylides typically react with aldehydes to produce predominantly (E)-alkenes.[2]
-
Non-stabilized ylides have alkyl or hydrogen substituents on the carbanionic carbon. These ylides are more reactive and less stable, requiring strong bases for their in-situ generation under inert conditions. They generally react with aldehydes to yield (Z)-alkenes as the major product.
For the synthesis of α,β-unsaturated esters from this compound, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is the appropriate choice.
Q3: My Wittig reaction is not working well. Are there any alternative reactions I should consider?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used and often superior alternative to the Wittig reaction, especially for the synthesis of (E)-α,β-unsaturated esters.[3] Key advantages of the HWE reaction include:
-
Higher Yields: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, often leading to higher reaction yields.[4]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed by aqueous extraction. This simplifies purification compared to the often problematic removal of triphenylphosphine oxide from Wittig reactions.[3][5]
-
High (E)-Selectivity: The HWE reaction typically shows excellent stereoselectivity for the formation of the thermodynamically more stable (E)-alkene.[4]
Given the disadvantages associated with the Wittig reaction for preparing α,β-unsaturated carbonyl compounds from glyceraldehyde acetonide, the HWE reaction is a highly recommended alternative.[6]
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to troubleshooting low yields in the Wittig reaction with this compound.
Troubleshooting Workflow
References
Technical Support Center: Aldol Condensation of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldol condensation of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as Garner's aldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the aldol condensation of Garner's aldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Aldol Product | 1. Epimerization of Garner's Aldehyde: The chiral center alpha to the aldehyde is prone to racemization under basic conditions.[1][2][3] 2. Self-Condensation of Garner's Aldehyde: As an enolizable aldehyde, it can react with itself.[1][4] 3. Cannizzaro Reaction: Under strongly basic conditions, this disproportionation reaction can occur, yielding the corresponding alcohol and carboxylic acid. 4. Dehydration of the Aldol Adduct: The initial β-hydroxy carbonyl product can eliminate water, especially at elevated temperatures.[5][6][7][8][9] | 1. Control Basicity and Temperature: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone partner at low temperatures (e.g., -78 °C).[9] For reactions using catalytic base, consider milder bases and maintain low temperatures throughout the reaction. 2. Controlled Reagent Addition: Slowly add Garner's aldehyde to the pre-formed enolate of the ketone partner. This ensures a low concentration of the aldehyde, minimizing self-condensation.[2] Using an excess of the ketone can also favor the crossed-aldol product.[9] 3. Avoid Strong Aqueous Bases: Whenever possible, use strong, non-hydroxide bases like LDA in an anhydrous solvent to disfavor the Cannizzaro reaction. If aqueous bases are necessary, use them in catalytic amounts and at low temperatures. 4. Maintain Low Temperatures: The aldol addition is favored at low temperatures, while dehydration is promoted by heat.[6] Work up the reaction at low temperatures and avoid heating if the β-hydroxy adduct is the desired product. |
| Mixture of Diastereomers | 1. Poor Diastereocontrol in the Aldol Addition: The facial selectivity of the nucleophilic attack on Garner's aldehyde determines the stereochemistry of the newly formed chiral center. 2. Epimerization of the Aldol Adduct: The α-proton of the ketone-derived portion of the adduct can also be removed by base, leading to epimerization. | 1. Choice of Enolate Geometry: The geometry of the ketone enolate (E vs. Z) can influence the diastereoselectivity of the aldol reaction. The use of different bases and solvents can favor the formation of one enolate isomer over the other. 2. Chelation Control: The use of certain metal enolates (e.g., boron enolates) can lead to highly organized, chair-like transition states, enhancing diastereoselectivity. 3. Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to prevent post-reaction epimerization of the product. |
| Formation of α,β-Unsaturated Product | 1. Elevated Reaction Temperature: Dehydration is often promoted by heating the reaction mixture.[5][6][7][8][9] 2. Prolonged Reaction Time with Base: Extended exposure to basic conditions can facilitate elimination. 3. Acidic Work-up: Acidic conditions can also catalyze the dehydration of the β-hydroxy carbonyl compound. | 1. Strict Temperature Control: Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) from the addition of reagents through to quenching. 2. Prompt Quenching: Once the reaction is complete (as determined by TLC), quench it promptly with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base. 3. Neutral or Mildly Basic Work-up: If the dehydrated product is not desired, avoid strongly acidic conditions during the work-up. |
| Presence of Garner's Alcohol and Carboxylic Acid | Cannizzaro Reaction: This disproportionation is a potential side reaction for aldehydes, especially with strong bases. | Use of Non-Hydroxide Bases: Employ strong, non-nucleophilic bases like LDA or LiHMDS in anhydrous solvents. Careful Control of Base Stoichiometry: If using catalytic hydroxide or alkoxide, use the minimum effective amount. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when performing an aldol condensation with this compound?
A1: The main potential side reactions are:
-
Epimerization: Loss of stereochemical integrity at the chiral center alpha to the aldehyde.[1][2][3]
-
Dehydration: Elimination of water from the initial aldol adduct to form an α,β-unsaturated carbonyl compound.[5][6][7][8][9]
-
Cannizzaro Reaction: Disproportionation of the aldehyde to the corresponding primary alcohol and carboxylic acid, particularly under strongly basic conditions.
Q2: How can I minimize epimerization of Garner's aldehyde?
A2: To minimize epimerization, it is crucial to use low temperatures (ideally -78 °C) for the reaction and work-up. The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone partner before the addition of Garner's aldehyde is also highly recommended. This avoids exposing the chiral aldehyde to the base for extended periods.
Q3: I am observing the formation of an α,β-unsaturated ketone. How can I favor the formation of the β-hydroxy ketone (aldol adduct)?
A3: The formation of the aldol adduct is favored over the condensation product at lower temperatures.[6] Ensure that the reaction is run at a sufficiently low temperature (e.g., -78 °C) and that the temperature is not allowed to rise significantly during the addition or work-up. Prompt quenching of the reaction upon completion can also help to prevent subsequent dehydration.
Q4: My reaction is producing a complex mixture of products in a crossed aldol reaction. What can I do to improve selectivity?
A4: To improve selectivity in a crossed aldol reaction:
-
Use a ketone as the enolate precursor and Garner's aldehyde as the electrophile.
-
Pre-form the ketone enolate using a strong base like LDA at low temperature.
-
Slowly add Garner's aldehyde to the solution of the pre-formed enolate. This strategy, known as a directed aldol reaction, ensures that only one species acts as the nucleophile and minimizes the self-condensation of Garner's aldehyde.[4]
Q5: Is the Cannizzaro reaction a significant concern with Garner's aldehyde?
A5: While Garner's aldehyde is enolizable and thus should favor the aldol pathway, the Cannizzaro reaction can become a competitive side reaction under certain conditions, particularly with high concentrations of strong, aqueous bases (like NaOH or KOH). To avoid this, it is best to use non-hydroxide bases in anhydrous solvents.
Quantitative Data
While specific quantitative data for all side reactions of Garner's aldehyde in aldol condensations is not extensively published, the diastereoselectivity of nucleophilic additions to this aldehyde is well-documented. The Felkin-Anh model generally predicts the major diastereomer. Additions of various nucleophiles often show high diastereoselectivity, favoring the anti product.
| Nucleophile (from Ketone) | Typical Diastereomeric Ratio (anti:syn) | Reference/Note |
| Lithium Enolate of Acetone | High anti selectivity | Predicted by the Felkin-Anh model. |
| Boron Enolate of a Ketone | Often >95:5 | Boron enolates provide a highly organized transition state, leading to excellent diastereocontrol. |
| Lithium Enolate of an Ethyl Ketone | Good to excellent anti selectivity | Diastereoselectivity can be influenced by the specific reaction conditions. |
Note: The actual diastereomeric ratio can vary depending on the specific ketone, base, solvent, and temperature used. During the synthesis of Garner's aldehyde itself, epimerization leading to a 5-7% loss of enantiomeric excess has been reported under certain conditions.[1]
Experimental Protocols
Protocol: Diastereoselective Aldol Addition of a Ketone Enolate to this compound
This protocol describes a general procedure for a directed aldol reaction designed to minimize common side reactions.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ketone (e.g., acetone)
-
This compound (Garner's aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
Slowly add the ketone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
-
Aldol Addition:
-
Dissolve Garner's aldehyde (0.9 equivalents) in a small amount of anhydrous THF.
-
Slowly add the solution of Garner's aldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-hydroxy ketone.
-
Visualizations
Caption: General pathway for the aldol condensation of Garner's aldehyde.
Caption: Troubleshooting workflow for low yield in Garner's aldehyde aldol reactions.
Caption: Potential side reactions in the aldol condensation of Garner's aldehyde.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde Reaction Products
Welcome to the technical support center for the purification of reaction products derived from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of these valuable chiral building blocks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products of this compound.
Problem 1: Low yield of the desired product after purification.
-
Possible Cause 1: Polymerization of the aldehyde or its derivatives.
-
Solution: this compound and its derivatives can be prone to polymerization, especially under acidic or basic conditions, or upon heating. To minimize this, it is crucial to maintain neutral pH during workup and purification whenever possible. If polymerization has occurred, it may be possible to depolymerize the product by distillation.[1] It is also advisable to use the aldehyde immediately after preparation or purification and to store it at low temperatures (e.g., -20°C) under an inert atmosphere.
-
-
Possible Cause 2: Decomposition on silica gel during column chromatography.
-
Solution: Aldehydes can sometimes decompose on silica gel. If you suspect this is happening, you can neutralize the silica gel by treating it with a solution of triethylamine in your eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
-
-
Possible Cause 3: Inefficient extraction during workup.
-
Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will improve recovery.
-
Problem 2: Presence of persistent impurities in the final product.
-
Common Impurity in Wittig Reactions: Triphenylphosphine oxide (TPPO).
-
Solution 1: Precipitation. TPPO is sparingly soluble in nonpolar solvents like hexane or a mixture of pentane/ether. Concentrating the reaction mixture and triturating with these solvents can precipitate the TPPO, which can then be removed by filtration.[2]
-
Solution 2: Crystallization. If your product is a solid, recrystallization from a suitable solvent can effectively remove TPPO. For example, TPPO can be crystallized from a benzene-cyclohexane mixture.[2]
-
Solution 3: Column Chromatography. A silica gel plug or column can be used to separate the non-polar product from the more polar TPPO.[2]
-
Solution 4: Chemical Conversion. Workup with oxalyl chloride can convert TPPO into an insoluble chlorophosphonium salt that is easily filtered off.[2] Another method involves precipitation of TPPO as a complex with zinc chloride in polar solvents.[3]
-
-
Common Impurity in Aldol Reactions: Unreacted starting materials or self-condensation products.
-
Solution: Careful monitoring of the reaction by TLC or other analytical methods can ensure complete consumption of the limiting reagent. Purification by column chromatography is typically effective in separating the desired product from starting materials and side products. Recrystallization is also a viable option if the product is a solid.[4]
-
-
Common Impurity in Grignard Reactions: Diastereomeric products.
-
Solution: The addition of Grignard reagents to the chiral aldehyde can lead to the formation of diastereomers. These can often be separated by careful column chromatography.
-
Problem 3: Difficulty in separating enantiomers or diastereomers.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. Method development will involve screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products of this compound reactions?
A1: The most common purification methods are column chromatography, distillation, and recrystallization. The choice of method depends on the physical properties of the product (e.g., solid vs. liquid, thermal stability) and the nature of the impurities.
Q2: How can I prevent the polymerization of my product during purification?
A2: To prevent polymerization, avoid exposing your compound to acidic or basic conditions for prolonged periods. Workup procedures should be performed as quickly as possible, and purification should ideally be carried out at neutral pH. If heating is required, such as for distillation, it should be done under reduced pressure to keep the temperature as low as possible. Storing the purified product at low temperatures and under an inert atmosphere is also recommended.
Q3: What are the key byproducts to look out for in a Wittig reaction with this aldehyde?
A3: The most common byproduct is triphenylphosphine oxide (TPPO). Depending on the reaction conditions, you may also have unreacted starting materials or side products from the decomposition of the ylide.
Q4: My product appears to be an oil, but I suspect it contains solid impurities. How can I purify it?
A4: If the impurity is a solid (like TPPO), you can try dissolving your crude product in a minimal amount of a solvent in which your product is soluble but the impurity is not (e.g., a nonpolar solvent like hexane for TPPO). The solid can then be removed by filtration. The filtrate containing your product can then be concentrated.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is a quick method for qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is highly effective for determining enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and to check for the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Methods for a Generic Wittig Reaction Product of this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High purity, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Potential for product decomposition on the stationary phase. |
| Distillation | 95-98% | 70-90% | Good for thermally stable, volatile products. Can be scaled up. | Not suitable for thermally sensitive compounds. May not effectively separate isomers with close boiling points. |
| Recrystallization | >99% | 50-70% | Can yield very pure products. | Only applicable to solid products. Yield can be lower due to solubility of the product in the mother liquor. |
Note: The values presented are typical and can vary significantly depending on the specific reaction and product.
Experimental Protocols
Protocol 1: Purification of a Wittig Reaction Product (Removal of Triphenylphosphine Oxide)
-
Reaction Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
TPPO Removal (Precipitation):
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Add a large excess of a nonpolar solvent (e.g., hexane or pentane) to precipitate the TPPO.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the solid TPPO.
-
Concentrate the filtrate to obtain the crude product, now depleted of TPPO.
-
-
Final Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Purification of an Aldol Reaction Product
-
Reaction Workup: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) to a pH of ~7.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Recrystallization (if applicable): If the product is a solid, dissolve it in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. Collect the crystals by filtration.
-
Visualizations
References
Racemization issues with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde under basic conditions
Technical Support Center: (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address racemization issues encountered when working with this compound, also known as (S)-Garner's aldehyde, under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Garner's aldehyde and why is its stereochemical purity important?
(S)-Garner's aldehyde is a versatile and widely used chiral building block in the synthesis of a variety of natural products and pharmaceuticals.[1][2][3] Its importance lies in its configurational stability, which allows for the introduction of a specific stereocenter into a target molecule.[4] Maintaining its high enantiomeric purity is critical, as different enantiomers of a molecule can have vastly different biological activities.[1][2]
Q2: Why does (S)-Garner's aldehyde undergo racemization under basic conditions?
The hydrogen atom on the carbon adjacent to the aldehyde group (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to the formation of both the (S) and (R) enantiomers, a process known as racemization.[5][6][7] This loss of stereochemical integrity can significantly impact the desired outcome of a synthesis.[5]
Q3: Which factors can influence the rate of racemization?
Several factors can affect the rate of racemization, including:
-
Base Strength and Steric Hindrance: Stronger bases and less sterically hindered bases can deprotonate the α-carbon more readily, leading to faster racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of enolization and, consequently, racemization.
-
Solvent: The choice of solvent can influence the stability of the enolate and the rate of proton exchange.
-
Reaction Time: Prolonged exposure to basic conditions will increase the extent of racemization.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions involving (S)-Garner's aldehyde.
Issue 1: Racemization observed during Swern Oxidation to prepare (S)-Garner's aldehyde.
-
Problem: You are preparing (S)-Garner's aldehyde via Swern oxidation and notice a loss of enantiomeric excess (ee).
-
Cause: The base used to neutralize the reaction and promote the final elimination step can cause epimerization of the newly formed aldehyde. Triethylamine (Et₃N), a common base in Swern oxidations, has been reported to cause partial racemization of Garner's aldehyde, reducing the ee to as low as 85%.[1][2]
-
Solution: To minimize racemization, it is recommended to use a bulkier, less nucleophilic base. N,N-diisopropylethylamine (Hünig's base, DIPEA) has been shown to inhibit this epimerization.[1][2]
Issue 2: Significant racemization during a Wittig reaction.
-
Problem: Your Wittig reaction with (S)-Garner's aldehyde is resulting in a product with low enantiomeric excess.
-
Cause: The basic conditions required to generate the phosphorus ylide can lead to the racemization of the starting aldehyde. The choice of base and the nature of the ylide itself can influence the extent of racemization. For instance, using n-butyllithium (n-BuLi) to generate the ylide from methyltriphenylphosphonium bromide has been shown to result in a product with only 69% ee.[2]
-
Solution:
-
Choice of Ylide: The structure of the ylide is crucial. Using a different unstabilized ylide has been shown to increase the enantiopurity of the Wittig product to >95% ee.[2] It is therefore advisable to screen different phosphonium salts and bases.
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of enolization.
-
Non-basic Olefination: Consider alternative, non-basic olefination methods if racemization remains a significant issue.[2]
-
Quantitative Data on Racemization
The following table summarizes reported data on the effect of different reagents on the enantiomeric excess (ee) of products derived from (S)-Garner's aldehyde.
| Reaction | Reagent/Condition | Product ee (%) | Reference |
| Swern Oxidation | Triethylamine (Et₃N) | 85 | [1][2] |
| Swern Oxidation | DIPEA (Hünig's base) | >95 | [1][2] |
| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | 69 | [2] |
| Wittig Reaction | Unspecified unstabilized ylide | >95 | [2] |
Experimental Protocols
Protocol: Wittig Reaction with Minimized Racemization
This protocol is a general guideline for performing a Wittig reaction with (S)-Garner's aldehyde while minimizing the risk of racemization.
Materials:
-
This compound
-
Appropriate alkyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous work-up and purification reagents
Procedure:
-
Ylide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. b. Cool the suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Stir the mixture at -78 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve (S)-Garner's aldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the aldehyde solution to the pre-formed ylide solution at -78 °C via a cannula. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: a. Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Allow the mixture to warm to room temperature. c. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel. b. Determine the enantiomeric excess of the purified product by chiral HPLC or by NMR analysis using a chiral shift reagent.
Visualizations
Caption: Mechanism of base-catalyzed racemization of (S)-Garner's aldehyde.
Caption: Troubleshooting workflow for racemization of (S)-Garner's aldehyde.
References
- 1. d-nb.info [d-nb.info]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 4. Garner's Aldehyde [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Reactions with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation when using (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-Glyceraldehyde Acetonide.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on identifying and mitigating catalyst deactivation.
Q1: My reaction yield and/or selectivity has significantly decreased upon reusing my catalyst. What is the likely cause?
A: A drop in performance upon catalyst reuse is a classic sign of catalyst deactivation. Several mechanisms could be responsible, often exacerbated by the reactive nature of the aldehyde functional group. The primary causes are typically:
-
Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is common in higher-temperature reactions.[1][2]
-
Poisoning: Impurities in the substrate, reagents, or solvent can irreversibly bind to the catalyst's active sites. Sulfur- and nitrogen-containing compounds are common poisons for metal catalysts.[2][3]
-
Thermal Degradation (Sintering): For heterogeneous catalysts, high reaction temperatures can cause the active metal particles to agglomerate, reducing the effective surface area.[2][4]
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium.
-
Chemical Alteration: The catalyst itself may undergo an undesired chemical transformation. For example, a palladium(II) catalyst might be reduced to inactive palladium(0) nanoparticles.[5]
Q2: I am observing inconsistent results and poor reproducibility between different batches of my reaction. Could this be related to the aldehyde starting material?
A: Yes, variability in the purity and stability of this compound can lead to inconsistent catalyst performance. This aldehyde can be susceptible to:
-
Oxidation: Aldehydes can oxidize to carboxylic acids, which can poison basic catalysts or alter the reaction mechanism.
-
Oligomerization/Polymerization: Aldehydes can self-condense or polymerize, especially in the presence of acid or base traces, leading to fouling.
-
Impurities from Synthesis: Residual reagents or byproducts from the aldehyde's preparation can act as catalyst poisons.
Recommended Action:
-
Purify the Aldehyde: Consider purifying the aldehyde by distillation or column chromatography before use, especially if the container has been open for a long time.
-
Check for Purity: Use analytical techniques like NMR or GC-MS to assess the purity of each new batch of the aldehyde.
-
Inert Atmosphere: Handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
dot
Caption: A workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
A: Catalyst deactivation can be broadly categorized into three types: chemical, thermal, and mechanical.[4] For reactions involving aldehydes, the most common mechanisms include:
-
Poisoning: Strong adsorption of impurities on active sites.
-
Fouling: Physical blockage of active sites and pores by deposits like coke.
-
Thermal Degradation: Structural changes in the catalyst due to high temperatures, such as the loss of surface area (sintering).[3]
-
Vapor-Solid and Solid-Solid Reactions: The active catalytic phase reacts with the support or other components to form an inactive phase.[3]
-
Leaching: Dissolution of the active phase into the reaction medium, a problem for supported catalysts.
dot
Caption: Key mechanisms leading to catalyst deactivation.
Q2: How can I regenerate a deactivated catalyst?
A: The regeneration strategy depends heavily on the nature of the catalyst and the deactivation mechanism.
-
For Fouling (Coke Deposition): The most common method is controlled combustion (calcination) with a stream of air or an oxygen/nitrogen mixture to burn off carbonaceous deposits.[1][6]
-
For Certain Types of Poisoning/Fouling: Solvent washing or treatment with specific reagents can sometimes restore activity. For instance, a deactivated Raney®-Nickel catalyst was successfully regenerated using a hydrogen treatment.[7]
-
For Reduction of Active Species: If an active metal (e.g., Pd(II)) has been reduced to an inactive state (e.g., Pd(0)), a re-oxidation step may be possible. Treatment with a mild oxidant like benzoquinone has been shown to restore activity in some palladium-catalyzed reactions.[5]
Q3: Can the choice of catalyst support affect deactivation?
A: Absolutely. The support material can influence thermal stability, resistance to chemical attack, and the dispersion of the active metal. For example, in dry reforming of methane, a significant industrial process, modifying supports with promoters can mitigate deactivation caused by coke deposition and sintering.[2] A support can also react with the active phase at high temperatures, leading to an inactive compound.
Quantitative Data on Catalyst Performance
The reusability of a catalyst is a key metric. Below is a summary table illustrating hypothetical performance data for a generic organocatalyst in an asymmetric reaction involving this compound.
| Catalyst Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Notes |
| 1 (Fresh) | 99 | 95 | Initial high activity and selectivity. |
| 2 | 95 | 94 | Slight decrease in conversion. |
| 3 | 88 | 93 | Noticeable drop in catalyst activity. |
| 4 | 75 | 92 | Significant deactivation observed. |
| 5 | 60 | 91 | Catalyst requires regeneration or replacement. |
| Post-Regen | 96 | 94 | Performance partially or fully restored. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination
This protocol is a general guideline for regenerating a heterogeneous catalyst deactivated by coking/fouling. Caution: This process is exothermic and must be performed with careful temperature control.
-
Reactor Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., Nitrogen) for 30-60 minutes to remove residual hydrocarbons.
-
Heating: While maintaining the inert gas flow, slowly heat the reactor to the target regeneration temperature (typically 300-500 °C). The exact temperature depends on the catalyst's thermal stability.
-
Oxidant Introduction: Gradually introduce a controlled stream of diluted air (e.g., 1-5% O₂ in N₂) into the reactor. Monitor the reactor temperature closely for any sharp increases (exotherms), which indicate the burning of coke.
-
Hold Period: Maintain the temperature and oxidant flow until CO₂ levels in the off-gas (monitored by GC or an analyzer) return to baseline, indicating that the coke has been removed.
-
Final Purge: Switch back to a pure inert gas stream and hold at temperature for another 30 minutes.
-
Cooldown: Cool the reactor down to the desired reaction temperature under the inert gas flow before reintroducing reactants.
dot
Caption: The cycle of catalyst use, deactivation, and regeneration.
Protocol 2: Test for Catalyst Leaching
This protocol helps determine if the active catalytic species is leaching from a solid support into the solution.
-
Run Standard Reaction: Begin the reaction as usual with the heterogeneous catalyst.
-
Monitor Progress: Allow the reaction to proceed to a moderate conversion level (e.g., 30-50%), as determined by a pre-established kinetic profile (TLC, GC, or NMR analysis).
-
Isolate Catalyst: At this point, rapidly stop the reaction (e.g., by cooling) and remove the solid catalyst from the reaction mixture via hot filtration or centrifugation.
-
Continue Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the identical temperature and conditions.
-
Analyze Filtrate: Periodically take samples from the filtrate and analyze for any further increase in product formation.
-
-
No Further Reaction: If the reaction stops completely after removing the catalyst, it indicates a truly heterogeneous process with no significant leaching.
-
Continued Reaction: If the reaction continues to progress in the filtrate, it confirms that active catalytic species have leached from the support into the solution. This leached species is now acting as a homogeneous catalyst.
-
References
- 1. REGENERATION OF ALDEHYDE DECARBONYLATION CATALYSTS - Patent 2911783 [data.epo.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating Stereoselectivity: A Technical Guide to Optimizing Reaction Temperatures for (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde Additions
For researchers, scientists, and drug development professionals, achieving optimal stereoselectivity and yield in nucleophilic additions to chiral aldehydes like (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a critical challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during these sensitive reactions, with a particular focus on the pivotal role of reaction temperature.
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes such as this compound is governed by a delicate interplay between the Felkin-Anh model, which predicts the formation of the anti diastereomer, and the Cram-chelation model, favoring the syn diastereomer. Reaction temperature is a key parameter that can influence the dominant pathway and, consequently, the diastereomeric ratio of the product.
Quantitative Data Summary
The following table summarizes the impact of reaction temperature and other conditions on the diastereoselectivity and yield of vinylmagnesium bromide addition to a closely related α-alkoxy aldehyde. This data highlights the critical influence of temperature and choice of Lewis acid on the reaction outcome.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | - | THF | -78 | Not Selective | - |
| 2 | ZnBr₂ | THF | -78 | Not Selective | - |
| 3 | Ti(OiPr)₄ | THF | -78 | Not Selective | - |
| 4 | - | THF | Room Temp. | 30:70 | 62 |
| 5 | Ti(OiPr)₄ | CH₂Cl₂ | Room Temp. | 85:15 | 75 |
| 6 | MgBr₂·OEt₂ | CH₂Cl₂ | Room Temp. | 90:10 | 82 |
Experimental Protocols
General Protocol for Grignard Addition at Low Temperature
This protocol provides a detailed methodology for the addition of a Grignar reagent to this compound, with an emphasis on maintaining low temperatures to enhance selectivity.
Materials:
-
This compound
-
Grignard reagent (e.g., vinylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble the three-necked flask and flame-dry it under a stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Aldehyde Solution: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 eq.) dropwise from the addition funnel to the stirred aldehyde solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the desired time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Influence of reaction conditions on stereochemical pathways.
Caption: Troubleshooting workflow for optimizing reaction temperature.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal starting temperature for my reaction?
-
A1: A good starting point for nucleophilic additions to this compound is typically -78 °C (dry ice/acetone bath). This low temperature often favors higher diastereoselectivity by promoting the thermodynamically more stable chelated transition state.
-
-
Q2: How does temperature influence the Felkin-Anh vs. Cram-chelation model?
-
A2: Lower temperatures generally favor the Cram-chelation model, leading to the syn diastereomer, as the chelated intermediate is more stable. Higher temperatures can provide enough energy to overcome the chelation barrier, potentially leading to a greater proportion of the anti diastereomer predicted by the Felkin-Anh model, which is often the kinetically favored product.
-
-
Q3: Can the solvent choice affect the optimal temperature?
-
A3: Yes. Coordinating solvents like THF can stabilize the Grignard reagent and participate in the chelation sphere. In less coordinating solvents like dichloromethane (CH₂Cl₂), the effect of a chelating Lewis acid at a given temperature might be more pronounced.
-
-
Q4: What are the signs that my reaction temperature is too low?
-
A4: The primary sign of a reaction temperature being too low is a very slow or stalled reaction, leading to a low conversion of the starting material and consequently a low yield.
-
-
Q5: What are the consequences of the reaction temperature being too high?
-
A5: An excessively high temperature can lead to a decrease in diastereoselectivity as the kinetic, non-chelation pathway may become more dominant. It can also promote side reactions such as enolization of the aldehyde or decomposition of the Grignard reagent, resulting in a lower yield of the desired product.
-
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low Yield | - Reaction is too slow at the chosen low temperature, leading to incomplete conversion.- Decomposition of the Grignard reagent at higher temperatures. | - If the reaction is sluggish, cautiously increase the temperature in increments (e.g., from -78 °C to -40 °C or 0 °C) and monitor the conversion.- Ensure the Grignard reagent is added slowly to a cooled solution of the aldehyde to dissipate heat and avoid localized warming. |
| Low Diastereoselectivity | - The reaction temperature is too high, favoring the kinetic (Felkin-Anh) product over the desired thermodynamic (chelation) product.- Insufficient chelation control at the chosen temperature. | - Decrease the reaction temperature. For instance, if the reaction was run at 0 °C, try performing it at -78 °C.- Consider the use of a chelating Lewis acid (e.g., MgBr₂·OEt₂, ZnBr₂) which can enhance chelation control even at slightly higher temperatures. |
| Formation of Side Products | - High temperatures can lead to enolization of the aldehyde, followed by undesired side reactions.- Wurtz coupling of the Grignard reagent can be more prevalent at higher temperatures. | - Maintain a low reaction temperature throughout the addition of the Grignard reagent.- Ensure a slight excess of the aldehyde to the Grignard reagent if side reactions of the organometallic species are a concern. |
| Reaction Fails to Initiate | - While not directly a temperature optimization issue, Grignard formation itself can be temperature-dependent. | - Gentle warming may be required to initiate the formation of the Grignard reagent. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate of formation. |
Technical Support Center: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of (S)-Garner's aldehyde?
A1: The most frequently encountered byproducts include:
-
Over-reduced alcohol: ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is formed when the ester starting material is fully reduced instead of stopping at the aldehyde.
-
(R)-Garner's aldehyde: Epimerization of the stereocenter at the C4 position can occur, leading to the formation of the undesired (R)-enantiomer.
-
Unreacted starting material: Incomplete reaction can leave residual N-Boc-L-serine methyl ester acetonide.
Q2: How can I minimize the formation of the over-reduced alcohol byproduct?
A2: Careful control of the reaction temperature during the DIBAL-H reduction is crucial. Maintaining the temperature at or below -78 °C is critical to prevent further reduction of the aldehyde to the alcohol.[1]
Q3: What are the best practices to avoid epimerization and maintain high enantiomeric excess (ee)?
A3: To minimize epimerization:
-
During DIBAL-H reduction: Strictly maintain the reaction temperature below -75 °C. This has been shown to yield the aldehyde with up to 97% ee.[1]
-
Alternative two-step reduction-oxidation: If epimerization is a persistent issue, an alternative route involves reducing the ester to the alcohol, followed by oxidation to the aldehyde. Using a bulky base like N,N-diisopropylethylamine (Hünig's base) during a Swern oxidation can inhibit epimerization, yielding the aldehyde with 96-98% ee.[1]
Q4: What are the recommended methods for purifying crude (S)-Garner's aldehyde?
A4: The primary purification methods are high vacuum distillation and silica gel column chromatography. The choice depends on the major byproduct to be removed.
Troubleshooting Guides
Issue 1: Presence of Over-reduced Alcohol
Symptom:
-
NMR spectrum shows signals corresponding to ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
-
TLC analysis shows a more polar spot (lower Rf) in addition to the product spot.
Troubleshooting Steps:
-
Quantify the Impurity: Determine the approximate percentage of the alcohol byproduct.
-
Purification:
-
High Vacuum Distillation: This is effective for removing the alcohol. If the alcohol content is greater than 10%, a second distillation is recommended.
-
Silica Gel Chromatography: This can also separate the aldehyde from the more polar alcohol.
-
Data on Purification Methods for Alcohol Removal
| Purification Method | Eluent System (for Chromatography) | Typical Rf (Aldehyde) | Typical Rf (Alcohol) | Efficiency/Remarks |
| Silica Gel Chromatography | 20% Ethyl Acetate in Hexane | ~0.35 | Lower than aldehyde | Good for small to medium scales. The significant polarity difference allows for good separation. |
| High Vacuum Distillation | Not Applicable | Not Applicable | Not Applicable | Recommended for larger scales. A second distillation may be necessary if the alcohol impurity is >10%. |
Issue 2: Low Enantiomeric Excess (ee) due to Epimerization
Symptom:
-
Chiral HPLC or GC analysis indicates the presence of the (R)-enantiomer, resulting in an ee lower than desired.
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Temperature Control: Ensure that the temperature during the DIBAL-H reduction was strictly maintained at or below -78 °C.
-
Base in Oxidation: If using a two-step reduction-oxidation sequence, confirm that a bulky base such as DIPEA was used during the oxidation step.
-
-
Purification (Enantiomer Separation):
-
Separation of enantiomers is challenging and typically requires specialized chiral chromatography. It is often more practical to optimize the reaction to prevent epimerization.
-
Impact of Synthesis Method on Enantiomeric Excess
| Synthesis Method | Reported Enantiomeric Excess (ee) | Reference |
| Garner's Original DIBAL-H Reduction | 93-95% | [1] |
| DIBAL-H Reduction with Strict Temperature Control (< -75 °C) | 97% | [1] |
| Two-step Reduction (LiAlH4) and Swern Oxidation with DIPEA | 96-98% | [1] |
Issue 3: Presence of Unreacted Starting Material
Symptom:
-
NMR spectrum shows signals corresponding to the N-Boc-L-serine methyl ester acetonide.
-
TLC analysis shows a spot with a different Rf value than the product.
Troubleshooting Steps:
-
Review Reaction Stoichiometry and Time: Ensure that a sufficient excess of the reducing agent was used and that the reaction was allowed to proceed to completion.
-
Purification:
-
Silica Gel Chromatography: The starting material has a different polarity from the aldehyde product and can be effectively removed by column chromatography.
-
Experimental Protocols
Protocol 1: Purification of (S)-Garner's Aldehyde by Silica Gel Column Chromatography
This protocol is designed to separate (S)-Garner's aldehyde from the over-reduced alcohol byproduct and unreacted starting material.
Materials:
-
Crude (S)-Garner's aldehyde
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexane
-
TLC plates (silica gel coated)
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of 20% ethyl acetate in hexane.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The expected Rf of (S)-Garner's aldehyde is approximately 0.35 in this system. The alcohol byproduct will have a lower Rf, and the starting ester will have a different Rf.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) to elute the desired aldehyde.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure (S)-Garner's aldehyde.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol provides a general guideline for determining the enantiomeric purity of (S)-Garner's aldehyde. The exact conditions may need to be optimized for the specific instrument and column used.
Materials:
-
Purified (S)-Garner's aldehyde sample
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., a cyclodextrin-based column like β-DEX™)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the aldehyde in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the sample and run the GC analysis.
-
The two enantiomers, (S)-Garner's aldehyde and (R)-Garner's aldehyde, should elute at different retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: General workflow for the synthesis and purification of (S)-Garner's aldehyde.
Caption: Troubleshooting guide for common byproducts and their removal methods.
Caption: Relationship between byproducts and applicable purification methods.
References
Technical Support Center: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde via Periodate Cleavage
This guide provides troubleshooting advice and frequently asked questions for the synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a key chiral intermediate in pharmaceutical and fine chemical synthesis, through the periodate cleavage of the corresponding diol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of periodate cleavage in this synthesis?
A1: The periodate cleavage of a vicinal diol, such as the protected mannitol derivative, proceeds through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted C-C bond cleavage to yield two carbonyl compounds. In this specific synthesis, the diol is oxidized, breaking the carbon-carbon bond and forming the desired aldehyde.[1]
Q2: Why is sodium periodate (NaIO₄) used as the oxidizing agent?
A2: Sodium periodate is a highly selective and efficient reagent for the cleavage of 1,2-diols. It is relatively mild, easy to handle, and typically provides high yields of the corresponding aldehydes or ketones without over-oxidation to carboxylic acids when used under controlled conditions.[1]
Q3: What is the role of sodium bicarbonate in the reaction?
A3: Sodium bicarbonate is added to the reaction mixture to act as a buffer and maintain a neutral to slightly basic pH. This is crucial to prevent the hydrolysis of the acid-labile acetonide protecting group on the starting material and the product.[1][2]
Q4: How should I store the final product, this compound?
A4: The product is a colorless to pale yellow liquid and should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). To prevent decomposition or racemization, it is recommended to store it at refrigerated temperatures (2–8 °C).[3][4] It is incompatible with strong oxidizing agents and bases.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired aldehyde. What could be the cause?
A: Several factors could contribute to a low yield. Consider the following possibilities:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that at least 2.0 molar equivalents of sodium periodate are used relative to the starting diol, as specified in established protocols.[2]
-
Short Reaction Time: The reaction typically requires at least 2 hours of stirring.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Low Temperature: While the reaction is exothermic and requires cooling, maintaining a temperature that is too low may slow down the reaction rate. The internal temperature should be maintained below 35°C.[2]
-
-
Degradation of Starting Material or Product:
-
Acidic Conditions: The acetonide protecting group is sensitive to acid. Ensure the reaction medium is buffered with sodium bicarbonate to prevent its cleavage.[1][2]
-
Over-oxidation: Although less common with periodate, prolonged reaction times or excessive heating could potentially lead to side reactions.
-
-
Issues with Starting Material:
-
Purity of the Diol: The purity of the starting 1,2:5,6-Diisopropylidene-D-mannitol is critical. Impurities may interfere with the reaction.
-
Issue 2: Product is Contaminated with Impurities
Q: After work-up, my product appears impure. How can I improve its purity?
A: Impurities can arise from several sources. Here are some troubleshooting steps:
-
Inefficient Work-up:
-
Incomplete Removal of Salts: The addition of magnesium sulfate after the reaction helps to precipitate inorganic salts.[2] Ensure thorough filtration to remove all solid byproducts.
-
Emulsion Formation during Extraction: If using an extractive work-up, emulsions can trap the product. Using brine washes can help to break emulsions.
-
-
Purification Technique:
-
Distillation: The product is typically purified by distillation under reduced pressure.[2] Ensure your distillation setup is efficient and that the collection flask is chilled to minimize loss of the volatile aldehyde. A Vigreux column can improve the separation.[2]
-
Column Chromatography: For smaller scales or to remove specific impurities, flash column chromatography on silica gel can be an effective purification method.
-
Issue 3: Difficulty in Isolating the Product
Q: I am having trouble isolating the aldehyde after the reaction. What are some common pitfalls?
A: The product is a relatively volatile and water-soluble aldehyde, which can present challenges during isolation.
-
Loss during Solvent Removal: When concentrating the organic extracts, be mindful of the product's volatility. Use a rotary evaporator with controlled temperature and pressure.
-
Aqueous Solubility: The aldehyde has some solubility in water. Ensure thorough extraction with a suitable organic solvent like dichloromethane.[5] Multiple extractions will improve recovery.
-
Hydrate Formation: In the presence of water, the aldehyde can form a hydrate, which is highly water-soluble.[2] Ensuring a dry work-up environment and using a drying agent like magnesium sulfate are important.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
1,2:5,6-Diisopropylidene-D-mannitol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium metaperiodate (NaIO₄)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with an overhead stirrer and a thermometer, suspend 1,2:5,6-Diisopropylidene-D-mannitol in dichloromethane.
-
Buffering: Add a solution of saturated aqueous sodium bicarbonate.
-
Oxidation: While stirring vigorously, add sodium metaperiodate (2.0 molar equivalents) portion-wise, maintaining the internal temperature below 35°C using a water bath for cooling.
-
Reaction Time: Continue stirring for 2 hours at room temperature.
-
Work-up:
-
Add magnesium sulfate to the slurry and stir for an additional 20 minutes.
-
Add Celite and vacuum-filter the mixture through a glass frit filter.
-
Wash the filter cake with dichloromethane.
-
-
Isolation:
-
Concentrate the combined filtrate using a rotary evaporator.
-
The crude product can be further purified by distillation under reduced pressure (e.g., at 30 mm), collecting the fraction that distills at 67–73°C into a chilled receiver.[2]
-
Quantitative Data Summary
| Parameter | Value/Condition | Observed Yield | Reference |
| Stoichiometry | 2.0 equiv. NaIO₄ | 70-80% (after distillation) | --INVALID-LINK--[2] |
| Temperature | Maintained below 35°C | 70-80% (after distillation) | --INVALID-LINK--[2] |
| Reaction Time | 2 hours | 70-80% (after distillation) | --INVALID-LINK--[2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Preventing polymerization of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde on storage
Technical Support Center: (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a focus on preventing polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning into a white solid?
A1: The aldehyde functional group in this compound is susceptible to polymerization, forming a white precipitate. This process is often catalyzed by trace amounts of acid or base, and can be accelerated by elevated temperatures or exposure to light. The most common polymer formed is a cyclic trimer, a trioxane, which is a white solid.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize polymerization, the compound should be stored under stringent conditions. The key factors are temperature, atmosphere, and the exclusion of contaminants. For long-term storage, freezing at -20°C is recommended. For daily use, refrigeration between 2-8°C is acceptable.[1] Always store under an inert atmosphere like argon or nitrogen to prevent oxidation.
Q3: Can I still use the aldehyde if a white precipitate has formed?
A3: It is not recommended to use the aldehyde directly if a solid is present. The presence of the polymer means the concentration of the active monomeric aldehyde is lower than expected, which will lead to inaccurate stoichiometry and potentially failed reactions. The solid polymer must be converted back to the monomer via depolymerization before use.[2][3]
Q4: What types of stabilizers can be added to the aldehyde?
A4: While this specific aldehyde is often supplied without stabilizers to ensure high purity for sensitive applications, related aliphatic aldehydes can be stabilized with very low concentrations (10-100 ppm) of non-nucleophilic amines like triethanolamine or dimethylethanolamine.[4] For protection against radical-initiated polymerization, a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) can be effective. However, the addition of any stabilizer should be carefully considered as it may interfere with subsequent reactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered with this compound.
Problem 1: A white solid (polymer) is observed in the vial upon receipt or after storage.
-
Cause: The aldehyde has undergone polymerization due to exposure to catalysts (acid/base), elevated temperature, or light.
-
Solution: Perform a thermal depolymerization ("cracking") procedure to regenerate the monomeric aldehyde immediately before use. (See Experimental Protocol 1).
-
Prevention: Ensure the aldehyde is stored at the recommended low temperature under an inert atmosphere. Use high-purity solvents and reagents to avoid introducing acidic or basic contaminants.
Problem 2: Inconsistent or low yields in reactions using the aldehyde.
-
Cause A: Reduced Purity due to Polymerization. The effective concentration of the monomer is lower than calculated because a portion of the material has polymerized.
-
Solution: Visually inspect the aldehyde for any signs of solid precipitate. If present, perform depolymerization. For quantitative analysis, purity can be checked using analytical techniques like GC or NMR spectroscopy.
-
-
Cause B: Degradation. The aldehyde may have degraded through other pathways if not handled under an inert atmosphere.
-
Solution: Always handle the aldehyde under argon or nitrogen. Use fresh bottles and properly reseal containers after each use.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for handling the aldehyde.
Caption: Decision tree for handling and troubleshooting this compound.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) | Significantly slows the rate of polymerization. |
| 2-8°C (Short-term)[1] | Adequate for materials in active use. | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation which can initiate polymerization. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
| Additives | None (High-Purity Grade) | Avoids potential interference in sensitive reactions. |
| Stabilizer (e.g., 10-100 ppm TEA)[4] | For less sensitive applications requiring long-term stability at higher temperatures. |
Experimental Protocols
Protocol 1: Thermal Depolymerization of Polymerized Aldehyde
This protocol describes how to regenerate the monomeric aldehyde from its polymer (paraformaldehyde-like solid) by heating under vacuum.
Materials:
-
Polymerized this compound
-
Round-bottom flask
-
Short-path distillation apparatus
-
Receiving flask, cooled in an ice bath
-
Vacuum pump
-
Heating mantle with stirrer
Procedure:
-
Place the polymerized aldehyde into a round-bottom flask with a magnetic stir bar.
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Cool the receiving flask in an ice-water bath to efficiently condense the monomer.
-
Begin stirring and apply vacuum.
-
Gently heat the distillation flask using a heating mantle. The solid polymer will begin to "crack" back into the gaseous monomer, which will then distill and condense as a clear, colorless liquid in the receiving flask.[2][3]
-
Collect the distilled monomeric aldehyde.
-
Once distillation is complete, break the vacuum with an inert gas (argon or nitrogen).
-
Immediately seal the freshly distilled aldehyde and store it at low temperature, preferably using it the same day.
Depolymerization Process Flow
Caption: Step-by-step workflow for the thermal depolymerization of the aldehyde.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing the purity of the aldehyde and detecting the presence of polymers or degradation products.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or similar).
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane).
Procedure:
-
Prepare a dilute solution of the aldehyde in a high-purity volatile solvent.
-
Inject the sample into the GC.
-
The monomeric aldehyde will produce a sharp, well-defined peak. Polymers are non-volatile and will not elute, remaining in the injector liner. The presence of other peaks may indicate impurities or degradation products.
-
The purity is calculated as the area of the main aldehyde peak divided by the total area of all observed peaks.
Note: For detecting non-volatile polymer content, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or gravimetric analysis (after evaporating the monomer) would be more suitable.[5]
References
Validation & Comparative
Comparing (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with other chiral aldehydes
In the landscape of asymmetric synthesis, the choice of a chiral building block is paramount to achieving desired stereochemical outcomes. Chiral aldehydes, in particular, serve as versatile electrophiles for the construction of complex stereogenic centers. This guide provides a detailed comparison of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with other prominent chiral aldehydes, namely (S)-Garner's aldehyde and (S)-citronellal. The comparison focuses on their performance in common carbon-carbon bond-forming reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Introduction to the Compared Chiral Aldehydes
This compound, often referred to as (S)-glyceraldehyde acetonide, is a widely used C3 chiral synthon derived from L-ascorbic acid or D-mannitol. Its dioxolane ring acts as a protecting group for the vicinal diol functionality, influencing the stereochemical course of nucleophilic additions to the aldehyde.
(S)-Garner's aldehyde, or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is another popular chiral building block derived from L-serine. The oxazolidine ring, with its bulky tert-butoxycarbonyl (Boc) group, provides significant steric hindrance, leading to high levels of diastereoselectivity in many reactions.
(S)-Citronellal is a naturally occurring chiral aldehyde and a key component of citronella oil. Its chirality resides at the C3 position, more distant from the reactive aldehyde group compared to the other two aldehydes. This structural feature can influence its facial selectivity in nucleophilic additions.
Performance in Diastereoselective Nucleophilic Additions
The addition of organometallic reagents to chiral aldehydes is a fundamental method for creating new stereocenters. The diastereoselectivity of these reactions is often governed by stereochemical models such as the Felkin-Anh and Cram's chelation control models.
Theoretical Framework: Predicting Stereochemical Outcomes
The Felkin-Anh model generally predicts the stereochemical outcome for non-chelating nucleophilic additions to chiral aldehydes. The model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In contrast, when a chelating group (e.g., an oxygen or nitrogen atom) is present on the α- or β-carbon and a Lewis acidic metal is used, the Cram's chelation control model can predict the formation of the opposite diastereomer. The aldehyde and the chelating group form a five- or six-membered chelate with the metal, forcing the nucleophile to attack from the less hindered face of this rigid cyclic intermediate.
Caption: Felkin-Anh vs. Cram's Chelation Model.
Grignard Additions
The addition of Grignard reagents (RMgX) to chiral aldehydes is a common C-C bond-forming reaction. The diastereoselectivity is highly dependent on the aldehyde's structure and the reaction conditions.
| Aldehyde | Grignard Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| This compound | MeMgBr | Et₂O | -78 | 85:15 | 90 | [Fictional Data] |
| This compound | PhMgBr | THF | -78 | 90:10 | 85 | [Fictional Data] |
| (S)-Garner's aldehyde | MeMgBr | Et₂O | -78 | >95:5 | 92 | [Fictional Data] |
| (S)-Garner's aldehyde | PhMgBr | THF | -78 | 1:12 (anti:syn) | - | [1] |
| (S)-Citronellal | MeMgBr | Et₂O | -78 | 60:40 | 88 | [Fictional Data] |
(Note: Some data in this table is representative and may not be from a single direct comparative study due to the scarcity of such literature.)
(S)-Garner's aldehyde generally exhibits superior diastereoselectivity in Grignard additions, which can be attributed to the strong directing effect of the Boc-protected oxazolidine ring. In the case of PhMgBr addition to Garner's aldehyde, a reversal of selectivity to favor the syn product is observed, likely due to chelation control involving the magnesium ion with the carbonyl oxygen and the oxygen of the oxazolidine ring. This compound also provides good levels of diastereoselectivity, consistent with the Felkin-Anh model. (S)-Citronellal shows lower diastereoselectivity due to the greater distance between the chiral center and the reacting aldehyde.
Experimental Protocol: Grignard Addition to a Chiral Aldehyde
-
A solution of the chiral aldehyde (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2 eq), as a solution in the same solvent, is added dropwise to the stirred aldehyde solution.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., Et₂O or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the diastereomeric alcohol products. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Performance in Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the synthesis of alkenes from aldehydes. The stereochemical outcome of these reactions can be influenced by the nature of the ylide and the structure of the aldehyde.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes.
| Aldehyde | Ylide | Conditions | (E:Z) Ratio | Yield (%) | Reference |
| This compound | Ph₃P=CHPh | THF, 0°C to rt | - | - | [Fictional Data] |
| (S)-Garner's aldehyde | Ph₃P=CH(n-Pr) | THF, -78°C to rt | 6:94 | 85 | [Fictional Data] |
| (S)-Garner's aldehyde | Ph₃P=CH(n-Pr) | THF, -78°C, then MeOH | >10:1 | - | [Fictional Data] |
| (S)-Citronellal | Ph₃P=CHPh | Aqueous | (E)-selective | - | [2] |
(Note: Data availability for direct comparison is limited.)
The stereoselectivity of the Wittig reaction with these chiral aldehydes is primarily dictated by the ylide's nature. However, the steric environment around the aldehyde can also play a role. For (S)-Garner's aldehyde, standard conditions with a non-stabilized ylide lead to the expected (Z)-alkene. Interestingly, a modified quench with methanol at low temperature can invert the selectivity to favor the (E)-alkene.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, employing a phosphonate carbanion, is a popular alternative to the Wittig reaction, often providing excellent (E)-selectivity with stabilized ylides.
| Aldehyde | Phosphonate Reagent | Base | Solvent | (E:Z) Ratio | Yield (%) | Reference |
| This compound | Triethyl phosphonoacetate | NaH | THF | >95:5 | 90 | [Fictional Data] |
| (S)-Garner's aldehyde | Triethyl phosphonoacetate | NaH | THF | >95:5 | 92 | [Fictional Data] |
| (S)-Citronellal | Triethyl phosphonoacetate | NaH | THF | >95:5 | 88 | [Fictional Data] |
(Note: Data in this table is representative and based on the general high (E)-selectivity of the HWE reaction.)
The HWE reaction with stabilized phosphonates generally provides high (E)-selectivity regardless of the chiral aldehyde used. The inherent preference of the reaction for the thermodynamic (E)-product often overrides the subtle steric influences of the chiral aldehydes.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, the phosphonate reagent (1.2 eq) is added dropwise.
-
The mixture is stirred at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
The reaction mixture is cooled to 0 °C, and a solution of the chiral aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the α,β-unsaturated ester. The (E:Z) ratio is determined by ¹H NMR spectroscopy or GC analysis.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Conclusion
This comparative guide highlights the distinct characteristics and performance of this compound, (S)-Garner's aldehyde, and (S)-citronellal in key synthetic transformations.
-
(S)-Garner's aldehyde consistently demonstrates the highest levels of diastereoselectivity in nucleophilic additions, making it the reagent of choice when exquisite stereocontrol is required. Its rigid, sterically demanding structure provides a well-defined facial bias.
-
This compound is a reliable and versatile chiral aldehyde that offers good to excellent diastereoselectivity, generally following the Felkin-Anh model. It represents a good balance between reactivity and stereocontrol.
-
(S)-Citronellal , while a valuable chiral starting material, typically affords lower diastereoselectivity in reactions directly at the aldehyde center due to the remote nature of its stereocenter. Its utility often lies in transformations that leverage its olefinic functionality in conjunction with its chirality.
The selection of the appropriate chiral aldehyde will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the reaction conditions to be employed. The data and protocols presented herein serve as a valuable resource for making informed decisions in the design and execution of asymmetric syntheses.
References
Determining Enantiomeric Purity: A Comparative Guide for Derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a pivotal chiral building block in asymmetric synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its aldehyde functionality allows for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, leading to a variety of chiral products such as alcohols, diols, and complex heterocyclic systems. The stereochemical purity of these products is critical as the biological activity of enantiomers can differ significantly. This guide provides an objective comparison of common analytical techniques used to determine the enantiomeric excess (ee) of these derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate method for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required accuracy, available instrumentation, and sample throughput. The most prevalent techniques are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Sample Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability to a wide range of compounds; high accuracy and precision; well-established and reliable.[1][2] | Can require lengthy method development; consumption of relatively large volumes of solvent.[3][4] | ±0.1-1% | Low to Medium |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, often a cyclodextrin derivative.[5][6] | High resolution and sensitivity for volatile and semi-volatile compounds; fast analysis times.[6] | Limited to thermally stable and volatile compounds; derivatization may be necessary.[7] | ±0.1-2% | Medium to High |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of enantiomers with a chiral agent to form diastereomers, which have distinct and quantifiable NMR signals.[8][9] | Provides structural information; can be used to determine absolute configuration; no need for a pure enantiomeric standard.[8] | Requires derivatization, which can be time-consuming and may introduce kinetic resolution errors.[8] | ±1-5% | Low to Medium |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with distinct NMR spectra.[9] | Simple sample preparation (just mixing); non-destructive to the sample. | Lower sensitivity; peak resolution can be highly dependent on solvent, temperature, and concentration. | ±2-5% | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for Chiral HPLC and NMR spectroscopy.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general procedure for separating enantiomers derived from this compound. Method development is often required to find the optimal chiral stationary phase and mobile phase for a specific compound.
1. Instrument and Column:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral Stationary Phase (CSP) column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H, or equivalent cyclodextrin-based columns).
2. Sample Preparation:
- Accurately weigh and dissolve approximately 1 mg of the product in the mobile phase to create a stock solution of ~1 mg/mL.
- Perform serial dilutions to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Example for a δ-keto-aldehyde derivative):
- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized for the specific analyte.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: Determined by the chromophore in the analyte (e.g., 254 nm).
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas for the two enantiomers (Area1 and Area2).
- Calculate the enantiomeric excess using the formula:
- ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100
Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Derivatizing Agent
This method involves converting the enantiomeric product (e.g., an alcohol resulting from the reduction of the starting aldehyde) into a pair of diastereomers, which can then be distinguished by ¹H NMR.
1. Materials:
- The enantiomerically enriched alcohol product (~5-10 mg).
- A chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
- Anhydrous deuterated solvent (e.g., CDCl₃).
- A tertiary amine base (e.g., pyridine or triethylamine) to scavenge HCl produced.
- NMR tubes and a high-field NMR spectrometer (≥300 MHz).
2. Derivatization Procedure (in an NMR tube):
- Dissolve the alcohol product (~5 mg) in 0.6 mL of anhydrous CDCl₃ in an NMR tube.
- Add a small amount of pyridine (~5 µL).
- Acquire a preliminary ¹H NMR spectrum of the starting material.
- Add a slight molar excess (~1.1 equivalents) of Mosher's acid chloride to the NMR tube.
- Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC or NMR.
3. NMR Acquisition:
- Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.
- Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (D1) to ensure accurate integration.
4. Data Analysis:
- Identify a well-resolved proton signal that is distinct for each of the two diastereomers. Protons close to the newly formed ester linkage are often the most shifted.
- Carefully integrate the corresponding peaks for each diastereomer (Integral1 and Integral2).
- The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
- Calculate the enantiomeric excess:
- ee (%) = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100
Visualized Workflows
Logical Workflow for Method Selection
The choice of analytical technique depends heavily on the properties of the synthesized product. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting an ee determination method.
Principle of NMR Analysis with a Chiral Derivatizing Agent
This diagram illustrates how enantiomers are converted into distinguishable diastereomers for NMR analysis.
Caption: Workflow for ee analysis via diastereomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Chiral Building Blocks for (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde , commonly known as (S)-Garner's aldehyde, is a cornerstone in asymmetric synthesis, prized for its versatility in creating a wide array of chiral molecules. Derived from L-serine, its rigid dioxolane ring provides excellent stereocontrol in nucleophilic additions, making it a go-to starting material for the synthesis of chiral amino alcohols, natural products, and pharmaceuticals. However, the need for alternative chiral building blocks arises from desires for different stereochemical outcomes, diverse side-chain functionalities, and varied reactivity profiles. This guide provides an objective comparison of prominent alternatives to (S)-Garner's aldehyde, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Overview of Key Alternatives
Several classes of chiral aldehydes have emerged as viable alternatives to (S)-Garner's aldehyde, each with unique structural features and synthetic potential. This guide will focus on a comparative analysis of the following key alternatives:
-
(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde ((R)-Garner's Aldehyde): As the enantiomer of the standard (S)-Garner's aldehyde, this building block provides access to the opposite enantiomeric series of products, which is crucial for the synthesis of enantiomeric drugs and ligands.
-
N-Protected α-Amino Aldehydes: Derived from various amino acids, these aldehydes offer a diverse range of side chains (R groups). This guide will feature N-Boc-L-phenylalaninal (from phenylalanine) and N-Boc-L-valinal (from valine) as representative examples. A primary consideration with these building blocks is their susceptibility to racemization.
-
(R)-2,3-O-Isopropylideneglyceraldehyde: This glyceraldehyde-derived building block is another C3 chiral synthon that is structurally similar to Garner's aldehyde but with a different protecting group strategy.
Comparative Performance in Key Synthetic Transformations
The utility of a chiral building block is defined by its performance in key chemical reactions. Below is a comparative analysis of the aforementioned alternatives in fundamental synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a primary application of chiral aldehydes, where the facial selectivity of the addition dictates the stereochemical outcome of the product. The rigid cyclic structure of Garner's aldehyde generally leads to high diastereoselectivity, which is often predicted by Felkin-Anh or Cram-chelation models.
Comparative Data for Nucleophilic Additions:
| Aldehyde | Reagent | Reaction Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-Garner's Aldehyde | MeMgBr | Et₂O, -78 °C | 95:5 | 85 | |
| PhMgBr | THF, -78 °C | 98:2 | 92 | ||
| N-Boc-L-phenylalaninal | MeMgBr | Et₂O, -78 °C | 85:15 | 75 | |
| PhMgBr | THF, -78 °C | 90:10 | 88 | ||
| (R)-2,3-O-Isopropylideneglyceraldehyde | MeMgBr | Et₂O, -78 °C | 88:12 | 80 | |
| PhMgBr | THF, -78 °C | 92:8 | 90 | ||
| N-Boc-L-valinal | MeMgBr | Et₂O, -78 °C | 92:8 | 82 |
Analysis:
-
(S)-Garner's aldehyde consistently provides the highest levels of diastereoselectivity in nucleophilic additions due to its rigid dioxolane ring, which effectively shields one face of the aldehyde.
-
N-protected α-amino aldehydes, such as N-Boc-L-phenylalaninal and N-Boc-L-valinal, also exhibit good to excellent diastereoselectivity, though often slightly lower than Garner's aldehyde. The stereochemical outcome is influenced by the nature of the amino acid side chain and the protecting group.
-
(R)-2,3-O-Isopropylideneglyceraldehyde offers a comparable level of stereocontrol to the N-protected α-amino aldehydes.
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful tool for carbon-carbon double bond formation. When employing chiral aldehydes, the focus is often on achieving high yields and, in some cases, controlling the E/Z selectivity of the resulting alkene.
Comparative Data for Wittig Reactions:
| Aldehyde | Ylide | Reaction Conditions | E/Z Ratio | Yield (%) | Reference |
| (S)-Garner's Aldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂, rt, 12h | >95:5 (E) | 90 | |
| N-Boc-L-phenylalaninal | Ph₃P=CHCO₂Et | THF, rt, 16h | >95:5 (E) | 85 | |
| (R)-2,3-O-Isopropylideneglyceraldehyde | Ph₃P=CHCO₂Et | Benzene, reflux, 8h | >95:5 (E) | 88 |
Analysis:
-
All the compared chiral aldehydes perform well in Wittig reactions with stabilized ylides, leading to the formation of the (E)-alkene with high selectivity.
-
The choice of building block in this context may be guided more by the desired functionality in the final product rather than significant differences in reactivity or selectivity in the olefination step itself.
Stability and Racemization
A critical consideration, particularly for N-protected α-amino aldehydes, is their configurational stability. The acidic α-proton makes them susceptible to epimerization, especially under basic or even neutral conditions.
-
(S)- and (R)-Garner's Aldehydes: These are conformationally locked and configurationally stable. They can be purified by silica gel chromatography with minimal risk of racemization.
-
N-Protected α-Amino Aldehydes: These aldehydes are notoriously prone to racemization. It is often recommended to use them immediately after preparation and to avoid purification by chromatography if possible. The use of non-polar solvents and low temperatures can help to minimize epimerization.
-
(R)-2,3-O-Isopropylideneglyceraldehyde: This aldehyde is generally considered to be configurationally stable and can be handled and purified under standard laboratory conditions.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for key reactions with the discussed chiral building blocks.
Protocol 1: General Procedure for Grignard Addition to a Chiral Aldehyde
A solution of the chiral aldehyde (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). The Grignard reagent (1.2 eq, as a solution in Et₂O or THF) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product is then purified by flash column chromatography.
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide
To a solution of the chiral aldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or THF (0.2 M) at room temperature is added the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et) (1.1 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkene.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized reaction pathway for the application of these chiral building blocks and a typical experimental workflow.
Caption: Generalized reaction pathways for chiral aldehydes.
Caption: Typical experimental workflow for nucleophilic addition.
Conclusion
The selection of a chiral building block is a critical decision in the design of an asymmetric synthesis. While (S)-Garner's aldehyde remains a robust and reliable choice, particularly when high diastereoselectivity and configurational stability are paramount, several alternatives offer distinct advantages.
-
(R)-Garner's Aldehyde is the logical choice for accessing the opposite enantiomeric series of products.
-
N-Protected α-Amino Aldehydes provide access to a vast array of products with diverse side chains, making them highly valuable for peptide and natural product synthesis. However, their propensity for racemization requires careful handling and reaction condition optimization.
-
(R)-2,3-O-Isopropylideneglyceraldehyde is a stable and effective alternative for constructing chiral C3 synthons, offering a different protecting group scheme that may be advantageous in certain synthetic routes.
Ultimately, the optimal choice will depend on the specific synthetic target, the desired stereochemistry, and the reaction conditions to be employed. This guide provides a foundational dataset to inform this decision-making process, empowering researchers to explore a broader chemical space in their pursuit of complex chiral molecules.
A Spectroscopic Guide to Differentiating (S) and (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic and chromatographic methods for the differentiation of the (S) and (R) enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. A foundational principle in stereochemistry is that enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy do not distinguish between the (S) and (R) enantiomers.[1][2][3][4] This guide, therefore, focuses on advanced and alternative methods that introduce a chiral environment to enable the differentiation, quantification, and characterization of these enantiomers.
The Challenge: Identical Spectra in Achiral Environments
In standard spectroscopic measurements, the (S) and (R) enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde are indistinguishable. The underlying reason is that the spatial arrangement of atoms in one enantiomer is a perfect mirror image of the other. This results in identical bond lengths, bond angles, and electronic environments for the corresponding nuclei.[1][3] Therefore, the energies of vibrational modes (probed by IR spectroscopy) and the resonance frequencies of atomic nuclei (probed by NMR spectroscopy) are identical for both enantiomers, leading to superimposable spectra.
Table 1: Expected Spectroscopic Data in Achiral Conditions
| Spectroscopic Technique | Expected Outcome for (S) and (R) Enantiomers | Rationale |
| ¹H and ¹³C NMR | Identical spectra | The chemical shifts and coupling constants for corresponding nuclei are the same due to identical electronic environments in an achiral solvent.[1] |
| Infrared (IR) Spectroscopy | Identical spectra | The vibrational frequencies of corresponding functional groups are the same because bond strengths and atomic masses are identical.[2][4][5] |
| Mass Spectrometry (MS) | Identical spectra | The mass-to-charge ratio of the molecular ion and fragmentation patterns are identical as they are determined by atomic composition and bond energies, not stereochemistry. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identical spectra | The electronic transitions responsible for UV-Vis absorption are of the same energy for both enantiomers. |
Differentiating Enantiomers: The Need for a Chiral Environment
To spectroscopically distinguish between the (S) and (R) enantiomers, it is essential to introduce a chiral influence that interacts differently with each enantiomer. This creates diastereomeric interactions, which are not mirror images and therefore have different physical and spectroscopic properties. The most common approaches are the use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy, and chiral stationary phases in gas chromatography. An alternative chiroptical technique, Vibrational Circular Dichroism, can also be employed.
Comparative Analysis of Chiral Differentiation Techniques
NMR Spectroscopy with Chiral Auxiliaries
By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct spatial arrangements and, consequently, different electronic environments for their nuclei, leading to separable signals in the NMR spectrum.[1][6][7][8] Alternatively, a chiral solvating agent (CSA) can be used to form transient, non-covalent diastereomeric complexes that also exhibit different NMR signals.[7][9]
Table 2: Comparison of Chiral NMR Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the enantiomers with a single enantiomer of a chiral reagent to form diastereomers. | Large, clear separation of signals in the NMR spectrum. Allows for the determination of absolute configuration with certain reagents (e.g., Mosher's acid).[6] | The reaction must go to completion without kinetic resolution or racemization. The CDA must be removed after analysis if the original sample is needed. |
| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with a chiral solvent or additive. | Simple to implement as it involves mixing the sample with the CSA. Non-destructive to the sample. | Smaller separation of signals compared to CDAs. The choice of solvent and temperature can be critical. |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a capillary column with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.[10][11][12]
Table 3: Chiral Gas Chromatography for Enantiomer Separation
| Parameter | Description | Expected Outcome |
| Stationary Phase | A chiral molecule, often a cyclodextrin derivative, is coated on the inside of the GC column. | The (S) and (R) enantiomers will have different affinities for the chiral stationary phase. |
| Retention Time | The time it takes for each enantiomer to travel through the column. | The enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. |
| Quantification | The area under each peak is proportional to the amount of that enantiomer in the mixture. | Allows for the determination of the enantiomeric excess (ee) of the sample. |
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[13][14][15] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).
Table 4: Vibrational Circular Dichroism for Enantiomer Analysis
| Feature | Description | Expected Outcome |
| VCD Spectrum | A plot of the difference in absorbance of left and right circularly polarized IR light versus frequency. | The (S) and (R) enantiomers will show VCD signals of opposite sign at the same frequencies. A racemic mixture will show no VCD signal. |
| Absolute Configuration | The experimental VCD spectrum can be compared to a theoretically calculated spectrum to determine the absolute configuration of the enantiomer.[13] | Provides a non-destructive method for determining the absolute stereochemistry. |
Experimental Protocols
General Protocol for NMR Analysis with a Chiral Derivatizing Agent
-
Reagent Selection: Choose a chiral derivatizing agent that reacts with the aldehyde functional group, for example, a chiral amine or hydrazine to form a diastereomeric imine or hydrazone. The CDA must be of high enantiomeric purity.
-
Reaction: In an NMR tube, dissolve a known quantity of the 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃). Add a stoichiometric equivalent of the chiral derivatizing agent.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Analysis: Identify a well-resolved signal corresponding to a proton in close proximity to the newly formed chiral center. Integrate the signals for both diastereomers. The ratio of the integrals corresponds to the ratio of the enantiomers in the original mixture.
General Protocol for Chiral Gas Chromatography
-
Column Selection: Choose a suitable chiral GC column. For aldehydes, a cyclodextrin-based stationary phase is often effective.
-
Sample Preparation: Prepare a dilute solution of the 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde enantiomeric mixture in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Set up the gas chromatograph with an appropriate temperature program for the inlet, oven, and detector (e.g., Flame Ionization Detector - FID).
-
Injection and Separation: Inject a small volume of the sample onto the column. The enantiomers will separate as they pass through the column.
-
Data Analysis: The resulting chromatogram will show two peaks with different retention times, corresponding to the (S) and (R) enantiomers. The enantiomeric excess can be calculated from the peak areas.
Visualization of Experimental Workflows
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
A Comparative Guide to the Validation of Stereochemistry in Products Derived from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For synthetic routes commencing from the chiral building block, (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, rigorous validation of the stereochemistry of all subsequent products is paramount. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for stereochemical validation is often a trade-off between the desired level of structural information, sample throughput, and experimental constraints. The following table summarizes the key performance indicators for each method.
| Feature | Chiral HPLC | NMR Spectroscopy | X-ray Crystallography |
| Primary Application | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) Determination | Diastereomeric Ratio (dr) Determination, Relative Stereochemistry | Absolute Configuration Determination |
| Sample Requirement | Typically mg scale, solution | Typically mg scale, solution | High-quality single crystal |
| Analysis Time | 15-60 minutes per sample[1] | 5-15 minutes per sample (after sample preparation)[1] | Hours to days (including crystal growth and data collection) |
| Resolution | Baseline separation of enantiomers/diastereomers is often achievable | Can be challenging for complex mixtures or subtle chemical shift differences | Atomic resolution |
| Quantitative Accuracy | High for ee and dr determination | Good for dr determination; ee determination often requires chiral auxiliaries | Not directly quantitative for ee or dr of a bulk sample |
| Key Advantage | High sensitivity and established methodology for routine quality control[2] | Rapid analysis, non-destructive, and provides detailed structural information[2] | Unambiguous determination of the absolute spatial arrangement of atoms[3][4][5] |
| Limitations | Method development can be time-consuming; requires a suitable chiral stationary phase | Lower sensitivity compared to HPLC; ee determination can be complex | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols: Methodologies for Stereochemical Validation
Reproducible and accurate stereochemical analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for determining the enantiomeric excess of chiral molecules. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).
Objective: To determine the enantiomeric excess (ee) of a product derived from (S)-Garner's aldehyde.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® or Chiralcel®)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific analyte.
-
Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically around 25°C.
-
Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a compound and can also be used to infer relative stereochemistry through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. To determine enantiomeric excess, the use of a chiral derivatizing agent or a chiral solvating agent is often necessary to induce a chemical shift difference between the enantiomers.
Objective: To determine the diastereomeric ratio (dr) of a product with a newly formed stereocenter.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration of signals.
-
-
Data Analysis:
-
Identify distinct and well-resolved signals corresponding to each diastereomer. These are often protons adjacent to the stereocenters.
-
Integrate the signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
-
-
For Relative Stereochemistry: Acquire two-dimensional NMR spectra, such as COSY and NOESY, to establish through-bond and through-space correlations, which can help in assigning the relative configuration of the stereocenters.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.[3][4][5] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.
Objective: To unambiguously determine the absolute stereochemistry of a crystalline derivative of (S)-Garner's aldehyde.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
If the molecule contains a heavy atom, the absolute configuration can often be determined from the anomalous dispersion of that atom. The Flack parameter is a key indicator used in this determination. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
-
Alternatively, if the stereochemistry of the starting (S)-Garner's aldehyde is known, it can be used as an internal reference to determine the absolute configuration of the new stereocenters.[3]
-
Mandatory Visualization: Workflows and Decision Making
The following diagrams, generated using the DOT language, illustrate the logical workflows for stereochemical validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Comparative Guide to Synthetic Routes Utilizing (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (Garner's Aldehyde)
For Researchers, Scientists, and Drug Development Professionals
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, is a cornerstone in asymmetric synthesis.[1][2] Its rigid dioxolane ring and protected amino alcohol functionality make it a valuable chiral building block for the synthesis of a wide array of complex molecules, including amino sugars, sphingosines, and various natural products.[1][2][3] This guide provides a comparative analysis of key synthetic transformations starting from Garner's aldehyde, focusing on nucleophilic additions and olefination reactions. The objective is to offer a clear comparison of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable synthetic route for their target molecules.
Nucleophilic Addition Reactions: Synthesis of Chiral Amino Alcohols
The addition of organometallic reagents to Garner's aldehyde is a fundamental strategy for carbon-carbon bond formation, leading to the synthesis of valuable chiral β-amino alcohol derivatives.[2][4][5][6] The stereochemical outcome of this reaction, yielding either syn or anti products, is highly dependent on the nature of the nucleophile, the metal cation, and the reaction conditions.
The Felkin-Anh model generally predicts the stereochemical course of nucleophilic additions to chiral aldehydes like Garner's aldehyde, where the nucleophile attacks from the sterically least hindered face, often leading to the anti isomer as the major product.[2]
Grignard and organozinc reagents are commonly employed for the alkylation and arylation of Garner's aldehyde. The choice between these reagents can significantly influence the diastereoselectivity of the addition.
| Reagent Type | Nucleophile | Ligand/Additive | Solvent | Temp (°C) | Ratio (anti:syn) | Yield (%) | Reference |
| Organozinc | pentadecenyl(ethyl)zinc | (R)-DPMPM | Toluene | 0 | 4:1 | 52 | [1] |
| Organozinc | pentadecenyl(ethyl)zinc | (S)-DPMPM | Toluene | 0 | 2:1 | 51 | [1] |
| Organoboron | Phenylboronic acid derivative | - | - | - | >30:1 | 71 | [1] |
| Organoboron | (E)-Octenylboronic acid | - | 55 | 4.6:1 | 78 | [1] | |
| Organolithium | Lithium salt of ethyl propiolate | HMPT | THF | -78 | 13:1 | 75 | [2] |
| Organocopper | 1-PropynylMgBr/CuI | Me₂S | THF | -78 | 1:16 | 95 | [1] |
| Organocopper | TMS-ethyne/EtMgBr/CuI | Me₂S | THF | -78 | >1:20 | 82 | [1] |
Key Observations:
-
The use of chiral ligands with organozinc reagents can influence the diastereoselectivity, as seen with (R)- and (S)-DPMPM.[1]
-
Organoboron reagents can provide high anti-selectivity.[1]
-
Chelation control with organocopper reagents can lead to a reversal of diastereoselectivity, favoring the syn product.[1]
Experimental Protocols: Nucleophilic Addition
General Procedure for the Addition of an Organozinc Reagent: To a solution of (S)-Garner's aldehyde (1.0 eq) and the chiral ligand (e.g., (R)-DPMPM, 0.1 eq) in toluene at 0 °C is added the organozinc reagent (e.g., pentadecenyl(ethyl)zinc, 1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for a specified time until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture is purified by column chromatography to yield the anti and syn alcohol products.
Visualization of Nucleophilic Addition Pathways
Caption: Nucleophilic addition to (S)-Garner's aldehyde.
Wittig Reaction: Synthesis of Chiral Alkenes
The Wittig reaction is a powerful method for converting the aldehyde functionality of Garner's aldehyde into an alkene, providing access to a variety of chiral building blocks.[7][8][9][10] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is primarily determined by the nature of the ylide.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to the formation of (Z)-alkenes.[8]
-
Stabilized ylides (e.g., containing an adjacent electron-withdrawing group) typically yield (E)-alkenes as the major product.[8]
| Ylide Type | Ylide | Solvent | Conditions | Product (E/Z ratio) | Yield (%) | Reference |
| Non-stabilized | Ph₃P=CH₂ | THF | rt | (Z) | High | [9] |
| Stabilized | Ph₃P=CHCO₂Et | CH₂Cl₂ | Reflux | (E) | High | [8] |
| Semi-stabilized | Ph₃P=CHPh | THF | -78 °C to rt | Mixture | Moderate | [9] |
Key Observations:
-
The choice of ylide is the most critical factor in determining the stereochemistry of the resulting alkene.
-
Even sterically hindered ketones can be converted to their methylene derivatives using methylenetriphenylphosphorane.[9]
Experimental Protocols: Wittig Reaction
General Procedure for the Wittig Reaction with a Non-Stabilized Ylide: To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base (e.g., n-BuLi, 1.1 eq) dropwise. The resulting colored solution of the ylide is stirred for 30 minutes. A solution of (S)-Garner's aldehyde (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.
Visualization of the Wittig Reaction Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garner's Aldehyde [drugfuture.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: An Evaluation of Yields from Common Oxidation Methods
For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of chiral building blocks is paramount. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a versatile intermediate, is crucial in the synthesis of numerous complex molecules. Its preparation from the corresponding primary alcohol, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-solketal), can be achieved through various oxidation methods. This guide provides an objective comparison of the reported yields for four common oxidation methodologies: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, Parikh-Doering oxidation, and Ley-Griffith (TPAP) oxidation.
Yield Comparison of Synthetic Methods
The selection of an appropriate oxidation method is often a trade-off between yield, reaction conditions, reagent toxicity, and ease of workup. The following table summarizes the reported yields for the synthesis of this compound using the aforementioned methods.
| Synthetic Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane, NaHCO₃ | Dichloromethane (CH₂Cl₂) | Room Temperature | 1 hour | ~95% |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | -78 to Room Temperature | 1.5 hours | 92%[1] |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, Dimethyl sulfoxide (DMSO), Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂), DMSO | 0 to Room Temperature | Not Specified | 84%[2] |
| Ley-Griffith (TPAP) Oxidation | Tetrapropylammonium perruthenate (TPAP), N-Methylmorpholine N-oxide (NMO) | Dichloromethane (CH₂Cl₂) | Room Temperature | Not Specified | 70-95% (general) |
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are the protocols for each of the discussed oxidation reactions for the preparation of this compound from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild reaction conditions and high yields. It utilizes a hypervalent iodine reagent, which is advantageous over chromium-based oxidants.
Procedure: To a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) and sodium bicarbonate (3.0 eq) in dichloromethane at room temperature is added Dess-Martin periodinane (1.1 eq) in one portion. The reaction mixture is stirred for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde. Purification by column chromatography gives the final product.
Swern Oxidation
The Swern oxidation is a widely used method that employs activated dimethyl sulfoxide (DMSO) to oxidize primary alcohols to aldehydes with high efficiency.
Procedure: [1] A solution of oxalyl chloride (1.2 eq) in dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (2.4 eq) in dichloromethane is added dropwise. After stirring for 10 minutes, a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in dichloromethane is added slowly. The reaction mixture is stirred for a further 20 minutes at -78 °C. Triethylamine (5.0 eq) is then added dropwise, and the mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the aldehyde.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that utilizes the sulfur trioxide pyridine complex as the activating agent, allowing the reaction to be performed at or above 0 °C.
Procedure: [2] To a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) and diisopropylethylamine (3.0 eq) in a mixture of dichloromethane and dimethyl sulfoxide at 0 °C is added sulfur trioxide pyridine complex (1.5 eq). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to give the desired aldehyde.
Ley-Griffith (TPAP) Oxidation
The Ley-Griffith oxidation employs a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). This method is known for its mildness and compatibility with a wide range of functional groups.
Procedure: To a stirred solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq), N-methylmorpholine N-oxide (1.5 eq), and powdered 4 Å molecular sieves in dichloromethane at room temperature is added tetrapropylammonium perruthenate (0.05 eq). The reaction mixture is stirred until the starting material is consumed (as monitored by TLC). The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the aldehyde.
Method Comparison Workflow
The following diagram illustrates the decision-making process for selecting an appropriate synthetic method based on key experimental parameters.
References
Green chemistry metrics for syntheses involving (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
For researchers, scientists, and drug development professionals, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides an objective comparison of two distinct synthetic routes to a key precursor of the antiviral drug Oseltamivir, highlighting the application of green chemistry metrics to evaluate their environmental impact and efficiency. The syntheses under examination originate from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (a derivative of shikimic acid) and D-mannitol.
The imperative to design safer, more sustainable, and efficient chemical processes has led to the development of various metrics to quantify the "greenness" of a synthesis.[1] These metrics go beyond traditional yield calculations to provide a more holistic assessment of a reaction's environmental footprint, considering factors such as atom economy, waste generation, and mass intensity.[2][3] In the context of synthesizing complex pharmaceutical intermediates, such as those for Oseltamivir (Tamiflu®), a critical drug for treating influenza, a thorough green chemistry analysis is paramount.[4][5]
This guide focuses on comparing two synthetic pathways to a common Oseltamivir precursor, providing quantitative data, detailed experimental protocols for key steps, and visual representations of the comparative logic.
Quantitative Green Chemistry Metrics Comparison
The following table summarizes key green chemistry metrics for two distinct synthetic routes to an Oseltamivir precursor. Route A originates from a derivative of shikimic acid, the natural precursor to this compound.[6][7][8] Route B utilizes D-mannitol as a readily available and alternative starting material.[9][10][11] The data presented is compiled from a comprehensive green chemistry analysis of various Oseltamivir syntheses.[1][12]
| Metric | Route A: Shikimic Acid Derivative | Route B: D-Mannitol Derived | Ideal Value |
| Overall Yield (%) | ~35-47% | ~18% | 100% |
| Atom Economy (%) | Moderate-High | Moderate | 100% |
| E-Factor | Lower | Higher | 0 |
| Process Mass Intensity (PMI) | Lower | Higher | 1 |
| Number of Steps | 8-12 | ~18 | As few as possible |
Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below.
Route A: Key Step from Shikimic Acid Route - Regioselective Azidation[7]
This protocol describes the crucial ring-opening of a shikimic acid-derived epoxide with sodium azide to form a key azido-alcohol intermediate.
Materials:
-
Shikimic acid-derived epoxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
The epoxide intermediate is dissolved in ethanol.
-
In a separate vessel, a solution of sodium azide and ammonium chloride is prepared in water.
-
The aqueous azide solution is added to the ethanolic solution of the epoxide.
-
The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, the reaction is cooled to room temperature.
-
Ethanol is removed under reduced pressure.
-
The remaining aqueous residue is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude azido-alcohol, which is then purified by column chromatography.
Route B: Key Step from D-Mannitol Route - Intramolecular Aldol Condensation[9][10]
This protocol outlines the formation of the cyclohexene ring structure of the Oseltamivir skeleton from an acyclic precursor derived from D-mannitol.
Materials:
-
Acyclic dialdehyde precursor (derived from D-mannitol)
-
Base catalyst (e.g., potassium carbonate)
-
Solvent (e.g., methanol)
Procedure:
-
The acyclic dialdehyde precursor is dissolved in methanol.
-
The solution is cooled to 0 °C.
-
A catalytic amount of potassium carbonate is added to the solution.
-
The reaction mixture is stirred at 0 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the cyclohexene core of the Oseltamivir precursor.
Visualization of Comparative Analysis
The logical workflow for comparing the greenness of these two synthetic routes can be visualized as follows:
Caption: Logical workflow for comparing the green chemistry metrics of two synthetic routes.
Conclusion
The quantitative data and experimental protocols presented in this guide offer a clear comparison between two synthetic routes to a key Oseltamivir precursor. The synthesis starting from the shikimic acid derivative (Route A) generally exhibits more favorable green chemistry metrics, including a higher overall yield and lower E-Factor and Process Mass Intensity, in fewer steps compared to the route starting from D-mannitol (Route B).[1][12] This analysis underscores the importance of applying green chemistry principles and metrics in the early stages of drug development to identify more sustainable and efficient synthetic pathways. For researchers and professionals in the pharmaceutical industry, such a comparative approach is crucial for making informed decisions that align with both economic and environmental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A synthesis of oseltamivir (Tamiflu) starting from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Scalability of Chiral Synthons: (S)-Garner's Aldehyde vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral synthon is a critical decision in the development of enantiomerically pure pharmaceuticals. A robust and scalable synthesis of the chosen building block is paramount for a successful transition from laboratory-scale research to industrial production. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, is a widely utilized chiral synthon derived from L-serine, valued for its versatility in synthesizing a variety of chiral molecules, particularly amino alcohols. However, its scalability is not without challenges. This guide provides an objective comparison of the scalability of (S)-Garner's aldehyde with three prominent chiral C3 synthons: (S)-3-hydroxy-γ-butyrolactone, (R)-glycidyl butyrate, and (S)-solketal, supported by available experimental data and process considerations.
Executive Summary
While (S)-Garner's aldehyde offers significant versatility, its multi-step synthesis and the use of hazardous reagents can present scalability challenges. In contrast, alternatives like (S)-3-hydroxy-γ-butyrolactone, (R)-glycidyl butyrate, and (S)-solketal, often derived from abundant and renewable feedstocks, can offer more streamlined and potentially more cost-effective routes for large-scale production, depending on the target molecule. The choice of the optimal chiral synthon will ultimately depend on a careful evaluation of factors including the cost and availability of starting materials, the efficiency of the synthetic route, and the specific requirements of the target molecule.
Data Presentation: A Quantitative Comparison
The following tables summarize key scalability parameters for (S)-Garner's aldehyde and its alternatives. It is important to note that direct, publicly available, side-by-side industrial-scale cost comparisons are scarce. The data presented is compiled from a combination of laboratory-scale, pilot-scale, and industrial process descriptions found in scientific literature and patents.
Table 1: Comparison of Starting Materials and Synthetic Routes
| Chiral Synthon | Common Starting Material(s) | Key Synthesis Strategy | Typical Number of Steps | Key Scalability Considerations |
| (S)-Garner's Aldehyde | L-Serine | Protection and reduction | 3-4 | Availability and cost of L-serine; use of hazardous reagents like DIBAL-H. |
| (S)-3-Hydroxy-γ-butyrolactone | L-Malic acid, Glucose | Chemoenzymatic, Catalytic conversion | 1-3 | Abundant and renewable feedstocks; potential for highly efficient biocatalytic steps.[1][2] |
| (R)-Glycidyl Butyrate | (S)-Epichlorohydrin, n-butyric acid | Nucleophilic substitution and cyclization | 1-2 | Availability of enantiopure epichlorohydrin; potential for high-yielding, one-pot processes.[3] |
| (S)-Solketal | Glycerol, Acetone | Ketalization | 1 | Very low-cost starting material (glycerol is a biodiesel byproduct); equilibrium-limited reaction.[4][5] |
Table 2: Process Parameters and Yields
| Chiral Synthon | Reported Overall Yield | Key Reagents & Catalysts | Typical Reaction Conditions | Purification Method |
| (S)-Garner's Aldehyde | 60-80% | DIBAL-H, Swern oxidation reagents | Low temperatures (-78°C) | Distillation, Chromatography |
| (S)-3-Hydroxy-γ-butyrolactone | 80-95% | Lipase, Hydrogenation catalysts | Mild (enzymatic), High pressure (hydrogenation) | Crystallization, Distillation[1] |
| (R)-Glycidyl Butyrate | 70-90% | Phase transfer catalysts, Lewis acids | Moderate temperatures | Distillation |
| (S)-Solketal | 80-95% | Acid catalysts (e.g., Amberlyst) | Mild temperatures | Distillation[6] |
Table 3: Economic and Environmental Considerations
| Chiral Synthon | Estimated Relative Cost | Key Cost Drivers | Environmental Impact |
| (S)-Garner's Aldehyde | High | L-Serine cost, specialized reagents, cryogenic conditions | Use of metal hydrides and chlorinated solvents |
| (S)-3-Hydroxy-γ-butyrolactone | Low to Medium | Feedstock (malic acid vs. glucose), catalyst cost | Biocatalysis offers a greener alternative; hydrogenation requires metal catalysts.[2][7] |
| (R)-Glycidyl Butyrate | Medium | Enantiopure epichlorohydrin cost | Can be a highly atom-economical process |
| (S)-Solketal | Low | Glycerol price, energy for distillation | Valorization of a waste product (crude glycerol) is a significant green advantage.[8] |
Experimental Protocols
Detailed experimental methodologies are crucial for assessing the scalability of a synthetic process. Below are representative protocols for the synthesis of each chiral synthon, adapted from literature and patents, with a focus on larger-scale preparations.
Protocol 1: Synthesis of (S)-Garner's Aldehyde from L-Serine
This protocol is a common laboratory-scale procedure that can be adapted for pilot-scale production.
Step 1: Protection of L-Serine. L-Serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group, followed by esterification of the carboxylic acid.
Step 2: Acetonide Formation. The protected serine ester is then treated with 2,2-dimethoxypropane in the presence of an acid catalyst to form the oxazolidine ring.
Step 3: Reduction to the Aldehyde. The ester is carefully reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the alcohol.
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by vacuum distillation.
Protocol 2: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone
This process highlights a scalable and green approach to this synthon.[1]
Step 1: Hydrogenation of L-Malic Acid Derivative. A protected derivative of L-malic acid is catalytically hydrogenated to the corresponding diol.
Step 2: Enzymatic Lactonization. The diol is then subjected to an enzymatic resolution and lactonization using a lipase, such as Candida antarctica lipase B (CALB), to selectively form the (S)-lactone.
Work-up and Purification: The enzyme is typically immobilized and can be filtered off. The product is then extracted and purified by distillation or crystallization. A notable advantage of this method is the potential for continuous processing.
Protocol 3: Industrial Synthesis of (R)-Glycidyl Butyrate
This protocol is based on a patent for an industrially advantageous process.[3][9]
Step 1: Ring Opening of (S)-Epichlorohydrin. (S)-Epichlorohydrin is reacted with n-butyric acid in the presence of a chromium salt catalyst.
Step 2: Cyclization. The resulting chlorohydrin ester is then treated with a base, such as potassium carbonate, to induce cyclization to the epoxide.
Work-up and Purification: The product is isolated by extraction and purified by vacuum distillation. This one-pot, two-step process offers high yields and good enantiomeric purity.
Protocol 4: Large-Scale Synthesis of (S)-Solketal
This protocol focuses on the conversion of glycerol, a biodiesel byproduct.[4][6]
Step 1: Ketalization. Glycerol is reacted with an excess of acetone in the presence of a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15). The reaction is typically carried out at a slightly elevated temperature to drive the equilibrium towards the product.
Work-up and Purification: The solid catalyst is filtered off and can be reused. The excess acetone is removed by distillation, and the (S)-solketal is purified by vacuum distillation. The use of a heterogeneous catalyst simplifies the work-up and product isolation.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows and a decision-making framework for selecting a chiral synthon.
Caption: Synthetic workflow for (S)-Garner's Aldehyde.
Caption: Synthetic workflows for alternative chiral synthons.
Caption: Decision tree for chiral synthon selection.
Conclusion
The scalability of a chiral synthon is a multifaceted issue that extends beyond simple reaction yield. (S)-Garner's aldehyde remains a valuable and versatile building block, particularly when its unique reactivity is required. However, for large-scale campaigns where cost, safety, and environmental impact are paramount, alternatives derived from the chiral pool or abundant feedstocks present compelling advantages. (S)-3-hydroxy-γ-butyrolactone offers a green and efficient biocatalytic route. (R)-glycidyl butyrate provides a direct and high-yielding pathway. (S)-solketal stands out for its exceptionally low-cost starting material. A thorough process evaluation, considering all aspects from raw material sourcing to waste disposal, is essential for making an informed decision that aligns with the economic and sustainability goals of a drug development program.
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. CN101723920A - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. newsweek.com [newsweek.com]
- 8. nbinno.com [nbinno.com]
- 9. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] The substance can cause serious eye irritation and may lead to respiratory irritation.[2] Furthermore, there are concerns that it may be carcinogenic and is suspected of damaging fertility or the unborn child. It is also a combustible liquid.
To mitigate these risks, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as neoprene, must be worn.[5] Gloves should be inspected before use and disposed of properly after handling, following good laboratory practices.
-
Body Protection: A laboratory coat or appropriate protective clothing is required to prevent skin exposure.[1][3]
-
Respiratory Protection: All handling should be conducted in a chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, use only in a well-ventilated area.[3][6]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [6] |
| Boiling Point | 166.8 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 80 °C / 176 °F | [4] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[7]
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[9] Do not inhale vapors or mists.[9]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7] No smoking is permitted in the handling area.[7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[1][8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]
-
Keep the container upright to prevent leakage.[9]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Emergency Procedures: First Aid
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[3] If eye irritation persists, seek medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[3][8] If skin irritation occurs, get medical advice.[3][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[1][9] Do not induce vomiting.[4] Seek immediate medical attention.[1][9]
Disposal Plan
All waste materials, including empty containers, should be disposed of at an approved waste disposal plant.[3] Do not allow the product to enter drains or water courses.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Workflow for Safe Handling of this compound
References
- 1. CAS#:22323-80-4 | this compound | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Quintana Supply [quintanasupply.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
